3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(15-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYIVAJRVFJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380147 | |
| Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-77-3 | |
| Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylisoxazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride synthesis from 3-methyl-5-phenylisoxazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The document details the chemical principles, reagent selection, and a field-proven experimental protocol for the conversion of 3-methyl-5-phenylisoxazole-4-carboxylic acid to its corresponding acid chloride. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Strategic Importance
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 3-Methyl-5-phenylisoxazole-4-carboxylic acid and its derivatives are crucial building blocks for synthesizing a range of biologically active molecules, including specialized penicillins like Cloxacillin.[1] The conversion of the carboxylic acid to the more reactive this compound is a pivotal activation step. This acyl chloride is highly electrophilic, making it an excellent precursor for forming amides, esters, and other derivatives through nucleophilic acyl substitution.[2][3] This guide focuses on the practical execution and mechanistic understanding of this critical transformation.
Chemical Principles and Reagent Selection
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom.[4] The primary challenge is that the hydroxyl group is a poor leaving group. Therefore, the reaction requires a reagent that can transform the -OH into a better leaving group.[3][5]
Several chlorinating agents are available for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[2][3][6][7]
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and cost-effective reagent for this transformation.[2][8] The reaction mechanism proceeds through the formation of a reactive chlorosulfite intermediate.[4] A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6][8] This facilitates their removal from the reaction mixture, driving the reaction to completion and simplifying the purification of the desired acyl chloride.[5][6][8]
The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[2][9] DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.[2][9]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride, often used with a catalytic amount of DMF in a solvent like dichloromethane (DCM), is another excellent choice.[7][8] It is considered a milder and more selective reagent than thionyl chloride.[2] The byproducts are also gaseous (CO₂, CO, and HCl), which simplifies workup.[8] While more expensive, its mildness can be advantageous when dealing with sensitive substrates.[2]
Decision Rationale: For the synthesis of this compound, thionyl chloride is a robust and economical choice, well-documented for similar isoxazole structures.[1][10] Its gaseous byproducts make it particularly suitable for achieving a high-purity product with straightforward purification.
Synthesis Workflow and Mechanism
The overall transformation is a nucleophilic acyl substitution. The process can be visualized as a two-stage event: activation of the carboxylic acid and subsequent nucleophilic attack by the chloride ion.
Reaction Mechanism with Thionyl Chloride
-
Activation: The lone pair of electrons on the carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][6]
-
Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion to form a protonated chlorosulfite intermediate.[4]
-
Deprotonation: A base (like pyridine, if used, or another molecule of the carboxylic acid) removes the proton from the hydroxyl group.
-
Nucleophilic Attack: The released chloride ion acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[4][5]
-
Product Formation: A final tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which readily decomposes into gaseous SO₂ and HCl.[4][5][6]
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is a robust method for the synthesis, adapted from established procedures for analogous compounds.[10]
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Hydrogen chloride gas is also produced. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Materials and Equipment:
-
3-methyl-5-phenylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or another suitable high-boiling aprotic solvent
-
Round-bottom flask equipped with a magnetic stirrer
-
Reflux condenser with a gas outlet connected to a trap (e.g., a sodium hydroxide solution)
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-5-phenylisoxazole-4-carboxylic acid (e.g., 0.1 mol).
-
Reagent Addition: Under anhydrous conditions, add an excess of thionyl chloride (e.g., 0.3-0.5 mol). Alternatively, use an inert solvent like anhydrous toluene (100 mL) and a smaller excess of thionyl chloride.
-
Reaction: Gently heat the mixture to reflux (approximately 80°C for neat thionyl chloride, or the boiling point of the chosen solvent). Maintain the reflux with stirring for 2-4 hours. The evolution of SO₂ and HCl gas should be observed. The reaction progress can be monitored by taking small aliquots, quenching them with methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure all residual thionyl chloride is removed, fresh anhydrous toluene can be added and co-evaporated a couple of times.[8]
-
The crude product, an oil or low-melting solid, can be purified by vacuum distillation.[10] Collect the fraction at the appropriate boiling point and pressure.
-
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 3-methyl-5-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19[11][12][13] | Solid | 192-194[13] |
| This compound | C₁₁H₈ClNO₂ | 221.64 | Solid/Oil | ~41-43* |
*Note: Melting point is for the analogous 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride and serves as an estimate.[1][14]
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The broad singlet corresponding to the carboxylic acid proton (-COOH) around 10-12 ppm in the starting material will be absent in the product spectrum. The aromatic protons (multiplet, ~7.4-7.8 ppm) and the methyl protons (singlet, ~2.8 ppm) will remain, possibly with slight shifts.
-
IR (Infrared Spectroscopy): The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear. The C=O stretch will shift from ~1700 cm⁻¹ (for the acid) to a higher frequency of ~1750-1800 cm⁻¹ for the more electrophilic acyl chloride.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the acyl chloride.
Conclusion
The synthesis of this compound from its parent carboxylic acid is a fundamental and enabling transformation in medicinal chemistry. The use of thionyl chloride provides an efficient, scalable, and economical route to this highly reactive intermediate. Careful execution under anhydrous conditions and proper handling of reagents are critical for achieving high yield and purity. This guide provides the necessary technical and theoretical foundation for researchers to successfully perform this synthesis and utilize the product in subsequent drug discovery and development efforts.
References
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An In-depth Technical Guide to 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its ability to serve as a versatile scaffold for the synthesis of a wide range of biologically active molecules. 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, a reactive acyl chloride derivative, represents a key building block for introducing the 3-methyl-5-phenylisoxazole moiety into larger, more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis from readily available precursors, and a discussion of its applications, particularly in the context of drug discovery and development. While experimental data for this specific compound is limited, this guide synthesizes information from closely related analogues to provide a robust technical resource.
Physicochemical and Spectroscopic Profile
CAS Number: 91182-77-3[1]
The precise experimental physicochemical properties of this compound are not extensively reported in the literature. However, we can infer its characteristics based on its structure and data from its close isomer, 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS: 16883-16-2).
Data Table: Physicochemical Properties
| Property | Value (Predicted or Inferred) | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [2] |
| Molecular Weight | 221.64 g/mol | [2] |
| Appearance | White to light yellow solid (Expected) | Inferred |
| Melting Point | Data not available. Isomer melts at 24 °C. | |
| Boiling Point | Data not available. Isomer boils at 115-117 °C (3 Torr). | N/A |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Inferred |
| XlogP (Predicted) | 2.9 | N/A |
Spectroscopic Characteristics:
-
Infrared (IR) Spectroscopy: As an acyl chloride, the most prominent feature in the IR spectrum is a strong carbonyl (C=O) stretching band expected to appear at a high frequency, typically around 1750-1800 cm⁻¹[3][4][5]. The absence of a broad O-H stretching band (characteristic of the precursor carboxylic acid) would confirm the conversion to the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the methyl protons (a singlet, likely around 2.3-2.5 ppm) and the aromatic protons of the phenyl group (multiplets in the 7.4-7.8 ppm range).
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm. Other characteristic signals would include those for the isoxazole ring carbons and the phenyl ring carbons.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for isoxazole derivatives, which can be complex[6][7][8][9]. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition[10].
Synthesis and Mechanism
The synthesis of this compound is a two-step process, starting with the construction of the isoxazole ring to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the acyl chloride.
Part 1: Synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic Acid (Precursor)
The precursor, 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid (CAS: 17153-21-8)[11][12], can be synthesized through various methods for constructing the isoxazole ring[13][14][15]. A common and effective approach is the reaction of a β-ketoester with hydroxylamine.
Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic Acid
-
Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Cyclization: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The underlying principle of this step is the condensation of hydroxylamine with the β-ketoester, followed by an intramolecular cyclization to form the isoxazole ring.
-
Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (e.g., 2M) and stir at room temperature or with gentle heating to hydrolyze the ethyl ester to the corresponding carboxylate salt.
-
Acidification and Isolation: Acidify the cooled reaction mixture with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 2: Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose[16][17][18][19]. Oxalyl chloride is another alternative, often used with a catalytic amount of DMF[20][21].
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid (1 equivalent) in an inert, dry solvent such as toluene or dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) to the suspension at room temperature. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). The use of a reflux condenser and a gas trap is essential.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or used directly in the next step, depending on the required purity.
Causality in Experimental Choices:
-
Solvent: Anhydrous, aprotic solvents are crucial to prevent the hydrolysis of the highly reactive acyl chloride product.
-
Excess Reagent: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Catalyst: DMF acts as a catalyst in the reaction with thionyl chloride by forming a reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.
-
Safety: The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases (HCl and SO₂).
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Reactivity and Applications in Drug Development
This compound is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
In the realm of drug discovery, isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[14]. The 3-methyl-5-phenylisoxazole moiety can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The carbonyl chloride allows for the covalent attachment of this scaffold to other molecular fragments, enabling the exploration of structure-activity relationships.
Diagram: Reactivity of this compound
Caption: Common reactions of the target acyl chloride.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors[22].
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors[22]. Keep away from moisture, as it will hydrolyze to the corresponding carboxylic acid and hydrochloric acid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis and drug discovery. While specific experimental data for this compound is not abundant, its properties and reactivity can be reliably inferred from its structure and comparison with closely related analogues. The synthetic protocols outlined in this guide, based on established chemical principles, provide a clear pathway for its preparation. As with all reactive chemical reagents, proper safety precautions are paramount during its handling and use. The continued exploration of isoxazole-based compounds in medicinal chemistry ensures that building blocks like this compound will remain relevant and important for the development of new therapeutic agents.
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Spectroscopic Characterization of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Due to the limited availability of directly published spectra for this specific molecule, this guide leverages data from structurally similar analogs to provide a robust and predictive characterization. This approach, rooted in established spectroscopic principles, allows for a comprehensive understanding of the molecule's structural features.
Molecular Structure and Synthesis
This compound is a reactive acyl chloride built upon a central isoxazole core. Its synthesis is typically achieved through the chlorination of its corresponding carboxylic acid, 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid[1][2]. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent.
The molecular structure, presented below, is fundamental to interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a standard method for analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a 1 µL aliquot into the GC-MS system.
-
GC Separation: Utilize a capillary column (e.g., HP-5MS) with a temperature program to separate the analyte from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Detection: Scan a mass range of m/z 40-400.
Expected Data and Interpretation
The expected molecular weight of this compound (C₁₁H₈ClNO₂) is approximately 221.64 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom, with the M+2 peak being about one-third the intensity of the molecular ion peak (M+).
Analysis of the closely related compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, shows prominent peaks that can be used to predict the fragmentation of the target molecule[3].
| Predicted m/z | Predicted Fragment | Rationale for Fragmentation |
| 221/223 | [M]⁺ | Molecular ion |
| 186 | [M-Cl]⁺ | Loss of the chlorine radical from the acyl chloride group. |
| 158 | [M-Cl-CO]⁺ | Subsequent loss of a neutral carbon monoxide molecule. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for phenyl ketone derivatives. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the benzoyl group. |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];"M" [label="[C11H8ClNO2]⁺˙\nm/z 221/223"]; "Frag1" [label="[C11H8NO2]⁺\nm/z 186"]; "Frag2" [label="[C10H8NO]⁺\nm/z 158"]; "Frag3" [label="[C7H5O]⁺\nm/z 105"]; "Frag4" [label="[C6H5]⁺\nm/z 77"];
"M" -> "Frag1" [label="- Cl•"]; "Frag1" -> "Frag2" [label="- CO"]; "Frag2" -> "Frag3" [label="- C2H3N"]; "Frag3" -> "Frag4" [label="- CO"]; }
Figure 2: Predicted mass spectral fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group in the acyl chloride.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data and Interpretation
The IR spectrum of the analogous compound 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride provides a reference for the expected vibrational modes[4].
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~1780-1750 | C=O stretch (acyl chloride) | The high frequency is characteristic of the electron-withdrawing effect of the chlorine atom. |
| ~1610-1580 | C=N stretch (isoxazole) | Characteristic of the isoxazole ring. |
| ~1500-1400 | C=C stretch (aromatic) | Phenyl group vibrations. |
| ~1300-1000 | C-O stretch | Associated with the isoxazole ring and acyl chloride. |
| ~800-600 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
The most telling feature will be the strong absorption band for the carbonyl group, which is shifted to a higher wavenumber compared to a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a broadband probe.
Expected ¹H NMR Data
Based on the structure and data from similar compounds, the following proton signals are expected[5]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.5 | Multiplet | 5H | Aromatic protons (phenyl group) |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |
Expected ¹³C NMR Data
The carbon spectrum will show distinct signals for the carbonyl, aromatic, isoxazole, and methyl carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-160 | C=O (acyl chloride) |
| ~170, ~160 | C3 and C5 of isoxazole |
| ~135-128 | Aromatic carbons |
| ~115 | C4 of isoxazole |
| ~12 | -CH₃ |
The precise chemical shifts can be influenced by the solvent and the specific substitution pattern on the phenyl ring.
References
-
CHEN Zhi-wei, YAN Wei-hua, SU Wei-ke. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 2008, (4): 308-309. [Link]
-
PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. [Link]
-
NIST. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST Chemistry WebBook. [Link]
- Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
PrepChem. Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. [Link]
-
PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]
- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
ChemBK. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. [Link]
-
ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
-
PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]
-
Fisher Scientific. 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific. [Link]
-
ChemBK. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. [Link]
-
U.S. EPA. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. [Link]
-
NIST. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable synthetic intermediate.
Introduction: The Significance of this compound
This compound is a key building block in medicinal chemistry and organic synthesis. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, including COX-2 inhibitors and certain antibiotics.[1] The acyl chloride functional group makes it a highly reactive and versatile intermediate for creating a wide array of derivatives, such as amides, esters, and ketones, which are pivotal in the synthesis of complex target molecules.[2][3] However, the very reactivity that makes this compound so useful also renders it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is therefore paramount to ensure reproducible experimental outcomes and the quality of synthesized materials.
The Achilles' Heel: Inherent Reactivity of the Acyl Chloride Moiety
The primary determinant of the stability of this compound is the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the significant partial positive charge on the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[2] This electrophilicity makes the compound highly susceptible to nucleophilic attack.
Dominant Degradation Pathway: Hydrolysis
The most significant and rapid degradation pathway for this compound is hydrolysis.[2][3] The compound reacts vigorously and exothermically with water, including atmospheric moisture, to yield 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid and corrosive hydrogen chloride gas.[4][5][6]
The mechanism for this reaction is a nucleophilic addition-elimination process:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[6]
-
Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The protonated carboxylic acid is then deprotonated by the expelled chloride ion or another water molecule to give the final products.[6]
Caption: Hydrolysis degradation pathway of this compound.
This reaction is often autocatalytic, as the generated HCl can protonate the carbonyl oxygen of another acyl chloride molecule, further increasing its electrophilicity and accelerating the degradation process.
Secondary Stability Considerations: The Isoxazole Ring
The isoxazole ring itself is generally stable under typical storage conditions, resistant to oxidation and moderate changes in pH.[7] However, it is not entirely inert. The N-O bond is the weakest point in the ring and can be cleaved under specific conditions, such as UV irradiation (photolysis) or catalytic hydrogenation.[1][7] While these conditions are not typically encountered during storage, prolonged exposure to direct sunlight should be avoided as a precautionary measure. For the purpose of storage and handling, the reactivity of the acyl chloride far outweighs the potential for isoxazole ring degradation.
Recommended Storage and Handling Protocols
Based on the chemical properties outlined, the following conditions are mandatory for maintaining the stability and purity of this compound.
Core Storage Directives
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[8][9] | Reduces the rate of potential degradation reactions. Avoids heat that can accelerate hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[10][11] | Prevents contact with atmospheric moisture, the primary degradation agent. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap, or a lined metal can).[12][13] | Prevents moisture ingress and protects against the corrosive nature of the compound and its potential degradation products (HCl). DO NOT use aluminum or galvanized containers.[12] |
| Environment | Store in a cool, dry, and well-ventilated area.[12][13] | Minimizes ambient moisture and allows for the safe dissipation of any potential off-gassing. |
| Light Exposure | Protect from direct light. | While the primary concern is hydrolysis, this prevents any potential photolytic degradation of the isoxazole ring.[1] |
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following:
-
Alcohols: Reacts to form esters.[2]
-
Amines: Reacts to form amides.[3]
-
Strong Bases (e.g., hydroxides): Reacts violently.[4]
-
Metals: May be corrosive to certain metals.[12]
Self-Validating System: Protocol for Stability Assessment
To ensure the integrity of a stored sample, particularly if it has been opened multiple times or stored for an extended period, its purity can be assessed.
Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy
This protocol allows for the detection of the primary degradation product, 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid.
Objective: To quantify the percentage of the parent acyl chloride versus its hydrolyzed carboxylic acid form.
Methodology:
-
Sample Preparation: Carefully weigh approximately 5-10 mg of the this compound sample in a dry glovebox or under a stream of inert gas to minimize exposure to moisture.
-
Dissolution: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known quantity of an inert internal standard with a distinct, non-overlapping NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic proton signals for the acyl chloride and the carboxylic acid. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm).
-
Integrate the area of a well-resolved peak for the acyl chloride, the carboxylic acid, and the internal standard.
-
Calculate the molar ratio of the acyl chloride to the carboxylic acid to determine the extent of degradation.
-
Caption: Workflow for the purity assessment of this compound.
Conclusion
The stability of this compound is critically dependent on the rigorous exclusion of moisture. Its highly reactive acyl chloride group will readily hydrolyze, compromising sample purity and affecting downstream synthetic applications. By adhering to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C in a tightly sealed container under an inert atmosphere—researchers can ensure the long-term integrity of this important chemical intermediate. Regular purity verification via methods such as quantitative NMR provides a robust, self-validating system to confirm its suitability for use.
References
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chemguide: CIE A level chemistry support. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
- Kashima, C. (1979). synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343.
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An In-depth Technical Guide to the Solubility of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride in Organic Solvents
Abstract
3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of isoxazolyl penicillin antibiotics. Its solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the expected solubility profile of this compound based on fundamental chemical principles and data from structurally related molecules. Crucially, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in a range of organic solvents, ensuring reproducible and accurate results. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's behavior in solution.
Introduction to this compound
This compound belongs to the isoxazole class of heterocyclic compounds, which are integral to numerous clinically significant drugs. The isoxazole ring system is a versatile scaffold in medicinal chemistry, contributing to a wide array of biological activities. The presence of the highly reactive acyl chloride functional group makes this molecule a valuable building block for creating amide and ester linkages, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
Understanding the solubility of this intermediate is paramount for process optimization. Inefficient dissolution can lead to poor reaction yields, while a well-characterized solubility profile enables the selection of appropriate solvents for synthesis, crystallization, and purification, ultimately impacting the purity and cost-effectiveness of the final API.
Predicted Solubility Profile
2.1. Influence of the Isoxazole Core and Substituents
The isoxazole ring, containing both oxygen and nitrogen heteroatoms, imparts a degree of polarity to the molecule. Generally, isoxazole derivatives exhibit greater solubility in polar solvents.[1] The presence of a phenyl group and a methyl group, however, introduces significant nonpolar character. This dual nature suggests that the molecule will exhibit solubility across a range of solvents, with optimal solubility likely in solvents of intermediate polarity.
2.2. The Role of the Acyl Chloride Group
The acyl chloride moiety is highly reactive, particularly towards protic solvents like water and alcohols. Acyl chlorides do not simply dissolve in water; they undergo a vigorous, often violent, exothermic reaction to form the corresponding carboxylic acid and hydrochloric acid.[2] Therefore, for practical purposes, this compound is considered insoluble and reactive in aqueous and alcoholic media. This reactivity also necessitates the use of dry (anhydrous) solvents during solubility determination to prevent sample degradation.
2.3. Expected Solubility in Common Organic Solvents
Based on the principle of "like dissolves like" and data from structurally similar compounds[3][4], a qualitative prediction of solubility can be made:
-
High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone). Synthesis procedures for related compounds often utilize toluene, suggesting good solubility in this solvent as well.[5][6]
-
Moderate Solubility Expected: In less polar aromatic hydrocarbons (e.g., benzene) and ethers (e.g., diethyl ether).
-
Low Solubility Expected: In nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).
-
Reactive/Insoluble: In protic solvents (e.g., water, methanol, ethanol).
Quantitative Solubility Determination: A Practical Workflow
To move beyond qualitative predictions, empirical determination of solubility is essential. The following section provides a robust, step-by-step protocol for determining the solubility of this compound.
3.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining thermodynamic solubility.
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A Comprehensive Safety & Handling Guide for 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard template data to offer field-proven insights and explain the causality behind critical safety protocols. The inherent reactivity of the acyl chloride functional group makes this compound a valuable synthetic intermediate, but also necessitates a rigorous and informed approach to its management in a laboratory setting.
Core Chemical Identity and Physicochemical Profile
This compound (CAS No: 16883-16-2) is a solid organic compound that serves as a reactive building block in organic synthesis.[1][2] Its utility is derived from the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. However, this reactivity is also the source of its significant hazards. The compound's physical state near ambient temperature is a critical handling consideration.
| Identifier | Value | Source |
| Chemical Name | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | [1][2] |
| CAS Number | 16883-16-2 | [1][2] |
| Molecular Formula | C₁₁H₈ClNO₂ | [2] |
| Molar Mass | 221.64 g/mol | [2] |
| Appearance | White to light yellow solid, powder, or lump | [3][4] |
| Melting Point | 24 - 25 °C | [2][3][4] |
| Boiling Point | >165 - 170 °C (at 1.999 kPa) | [3] |
| Stability | Moisture sensitive | [1] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [1][5] |
Hazard Analysis: A Synthesis of GHS Classifications
The primary danger associated with this reagent is its corrosive nature, which affects all routes of exposure.[1] It is classified as a Category 1B corrosive, capable of causing severe skin burns and permanent eye damage.[1] Ingestion is particularly dangerous due to the risk of perforation of the esophagus and stomach.[1]
Caption: GHS Hazard Profile for the compound.
Table of GHS Hazard and Precautionary Statements:
| Code | Statement | Source |
| H290 | May be corrosive to metals. | [4][5] |
| H302 | Harmful if swallowed. | [1][5] |
| H314 | Causes severe skin burns and eye damage. | [1][4][5] |
| H335 | May cause respiratory irritation. | [1] |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][5] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [1][5] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [1][5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] |
| P310 | Immediately call a POISON CENTER or doctor. | [5][6] |
| P405 | Store locked up. | [3][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1][5] |
The Chemistry of Reactivity: Understanding Causality
The hazardous nature of this compound is a direct consequence of its chemical reactivity. As an acyl chloride, it readily reacts with any available nucleophiles. This is not a flaw but its designed function; however, uncontrolled reactions lead to hazardous situations.
Hydrolysis: The most immediate and common hazardous reaction in a laboratory environment is hydrolysis. The compound is sensitive to moisture and will react with water in the air or on surfaces to produce 5-methyl-3-phenylisoxazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1] This reaction is the primary reason for its corrosivity to skin and mucous membranes and its incompatibility with water in fire-fighting scenarios.
Caption: Reaction pathway of hydrolysis.
Incompatible Materials: A thorough understanding of incompatibilities is crucial for preventing uncontrolled exothermic reactions.
-
Bases, Amines, Alcohols: These strong nucleophiles will react vigorously.[1]
-
Strong Oxidizing Agents: Can lead to violent reactions.[1]
-
Metals: The compound itself, and especially the HCl gas generated from hydrolysis, can corrode metals, potentially producing flammable hydrogen gas.[5]
Protocols for Safe Laboratory Operations
Adherence to the following protocols is mandatory to ensure the safety of personnel and the integrity of experiments.
Protocol 1: Engineering Controls and Personal Protective Equipment (PPE)
This protocol forms the foundational layer of safety and must be in place before the reagent is handled.
-
Ventilation: All handling operations, including weighing and transfers, MUST be conducted inside a certified chemical fume hood with sufficient airflow.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1] Standard safety glasses are insufficient.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected before use.
-
Respiratory Protection: If there is a risk of dust or vapor inhalation despite fume hood use, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]
-
Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and in close proximity to the workstation.[8]
Protocol 2: Handling and Dispensing Workflow
This workflow minimizes exposure during active use of the chemical.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature inside the fume hood to prevent condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: If the experiment is sensitive to moisture, handle the solid in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Weighing and Transfer:
-
Use spark-proof tools and equipment.[3]
-
Dispense the required amount of solid carefully to avoid generating dust.
-
Close the container tightly immediately after dispensing.
-
-
Housekeeping: Do not allow the chemical to come into contact with incompatible materials.[1] Clean any residual dust from the spatula and weighing vessel within the fume hood.
-
Personal Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact is suspected.[1][5] Do not eat, drink, or smoke in the laboratory area.[5]
Protocol 3: Storage
Proper storage is critical for maintaining the chemical's integrity and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3]
-
Location: Store in a dedicated, locked corrosives cabinet.[1][4]
-
Segregation: Store away from incompatible materials, particularly bases, amines, and sources of moisture.[1]
-
Atmosphere: For long-term storage, consider placing the primary container inside a secondary container with a desiccant. Storing under an inert atmosphere is also recommended.[8]
Emergency Response Protocols
Immediate and correct response to an incident can significantly mitigate harm.
Protocol 5.1: Accidental Spills
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: Do not attempt to clean a large spill unless you are trained and equipped to do so.
-
Contain (Small Spills):
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]
-
Clean the spill area with a non-reactive solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Protocol 5.2: First Aid for Exposure
Medical attention is required for all exposures.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Call for immediate medical assistance.
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8] Call for immediate medical help.
-
Ingestion: Do NOT induce vomiting due to the high risk of perforation.[1] Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[8] Seek immediate emergency medical treatment.
Disposal Considerations
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Waste Stream: This material must be disposed of as hazardous waste.
-
Procedure: Do not dispose of it in drains or regular trash.[5] The material should be placed in a clearly labeled, sealed container and disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
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Methodological & Application
Application Note & Protocol: A Modular Approach to the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxamides
Abstract: This document provides a comprehensive guide for the synthesis of diverse 3-methyl-5-phenylisoxazole-4-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug development.[1][2][3] The protocol is centered on a robust two-step process, beginning with the preparation of the highly reactive intermediate, 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride, followed by its subsequent amidation. We offer detailed, field-tested protocols, mechanistic insights, and expert commentary to ensure reproducibility and success for researchers in organic synthesis and pharmaceutical sciences.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into pharmacologically active molecules.[4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing enzyme inhibitors and receptor ligands. Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] Specifically, the carboxamide functional group at the 4-position of the isoxazole ring serves as a versatile handle for modulating a compound's physicochemical properties and biological target engagement, making this synthetic route highly relevant for creating libraries of potential drug candidates.[5]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach isolates the preparation of the sensitive acyl chloride intermediate from the final amide coupling, allowing for better control and purification at each step.
-
Activation Step: Conversion of the commercially available and stable 5-methyl-3-phenylisoxazole-4-carboxylic acid to the highly reactive 5-methyl-3-phenylisoxazole-4-carbonyl chloride.
-
Coupling Step: Reaction of the acyl chloride with a diverse range of primary or secondary amines to form the desired amide bond via nucleophilic acyl substitution.
Figure 1: High-level workflow for the two-part synthesis of isoxazole carboxamides.
Part 1: Protocol for Synthesis of this compound
Principle and Rationale
Carboxylic acids are generally not reactive enough to readily form amides under mild conditions. The conversion of the carboxylic acid's hydroxyl group into a chloride atom creates an acyl chloride.[6] The chloride is an excellent leaving group, and the electron-withdrawing nature of both the chlorine and the adjacent carbonyl oxygen renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[7] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6][8]
Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl gas. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | ≥99% | Sigma-Aldrich | Starting Material |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Chlorinating Agent |
| Toluene | Anhydrous, ≥99.8% | MilliporeSigma | Reaction Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Catalyst |
| Round-bottom flask (100 mL) | Borosilicate glass | VWR | Reaction Vessel |
| Reflux condenser with drying tube (CaCl₂) | Borosilicate glass | VWR | Prevent moisture, contain fumes |
| Magnetic stirrer and stir bar | - | IKA | Agitation |
| Heating mantle with temperature control | - | Glas-Col | Heat Source |
| Rotary evaporator | - | Büchi | Solvent Removal |
Step-by-Step Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (e.g., 5.0 g, 24.6 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask.
-
Reagent Addition: Place the flask under a nitrogen atmosphere. Carefully add thionyl chloride (e.g., 3.6 mL, 49.2 mmol, 2.0 equivalents) dropwise at room temperature.
-
Scientist's Note: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
-
Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops) to the mixture.
-
Scientist's Note: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.
-
-
Reaction: Attach a reflux condenser fitted with a drying tube containing calcium chloride. Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-3 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Scientist's Note: It is crucial to use a trap (e.g., a base trap with NaOH solution) between the rotary evaporator and the vacuum pump to neutralize the corrosive HCl and SO₂ gases and excess SOCl₂.
-
-
Product: The resulting crude this compound (a low-melting solid or oil) is often used directly in the next step without further purification.[9] Its instability, particularly towards moisture, makes immediate use preferable.
Part 2: Protocol for Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxamides
Principle and Rationale
This reaction is a classic example of nucleophilic acyl substitution.[10] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[11] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide C-N bond. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the HCl produced during the reaction.[12] Without this base, the HCl would protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic, thereby halting the reaction.
Figure 2: General reaction scheme for the formation of isoxazole carboxamides.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | - | Synthesized above | Electrophile |
| Amine (e.g., Aniline, Benzylamine, Morpholine) | Reagent grade | Acros Organics | Nucleophile |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic base / HCl scavenger |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | MilliporeSigma | Reaction Solvent |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | Aqueous wash (removes excess amine/base) |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | VWR | Aqueous wash (removes acidic impurities) |
| Brine (Saturated NaCl) | ACS grade | VWR | Aqueous wash (breaks emulsions) |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | VWR | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle | Stationary phase for chromatography |
Step-by-Step General Protocol
-
Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Scientist's Note: This reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of side products.
-
-
Acyl Chloride Addition: Dissolve the crude this compound (1.1 equivalents) from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the amine starting material. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
Quenching & Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl (to remove triethylamine and any unreacted amine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by either column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).[5]
Exemplary Syntheses & Data
The following table provides representative conditions for the synthesis of specific carboxamide derivatives.
| Amine Substrate | Product Name | Purification Method | Typical Yield | M.P. (°C) | Reference |
| 3-(Trifluoromethyl)aniline | 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Column Chromatography | 59% | 148-150 | [5] |
| 4-Chloro-2,5-dimethoxyaniline | N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Column Chromatography | - | - | [5] |
| m-Fluoroaniline | N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide* | Recrystallization (Toluene) | - | 99.5-101 | [13] |
*Note: Reference uses a 3-ethyl analog, but the protocol is directly applicable.
Characterization
The identity and purity of the final synthesized carboxamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and N-H stretch (for secondary amides).[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
Conclusion
The methodology presented herein offers a reliable and versatile pathway for the synthesis of 3-methyl-5-phenylisoxazole-4-carboxamides. By activating the parent carboxylic acid to its corresponding acyl chloride, a wide variety of amines can be efficiently coupled to produce a library of novel compounds. This application note serves as a foundational guide for researchers engaged in drug discovery and medicinal chemistry, enabling the exploration of this valuable chemical space.
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
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Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
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Application Note & Protocol: Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarboxamides via Reaction with Primary Amines
Abstract
This document provides a detailed protocol for the synthesis of N-substituted 3-methyl-5-phenyl-4-isoxazolecarboxamides through the reaction of 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride with primary amines. The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This protocol is designed for researchers in drug discovery and organic synthesis, offering a robust methodology grounded in established chemical principles. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and offer troubleshooting guidance.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse therapeutic potential.[1][4] The unique electronic and structural properties of the isoxazole core allow it to serve as a versatile pharmacophore in the design of novel therapeutic agents. Numerous isoxazole-containing compounds have been developed and approved for clinical use, such as the antibacterial agent Cloxacillin and the anti-inflammatory drug Leflunomide.[5] Specifically, the 3-methyl-5-phenyl-4-isoxazolecarboxamide scaffold is a key structural motif in many biologically active molecules, valued for its role in creating compounds with potent anticancer and antioxidant activities.[2][5]
The synthesis of these amides is most commonly achieved via the acylation of a primary amine with an activated carboxylic acid derivative, such as an acyl chloride. This reaction, a variant of the Schotten-Baumann reaction, provides a reliable and high-yielding route to the desired amide products.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the amide bond between this compound and a primary amine proceeds through a nucleophilic addition-elimination mechanism.[7][8] The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic (δ+).[8]
The reaction can be broken down into two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[7]
-
Elimination: The unstable tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[7]
A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture. Its role is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the primary amine reactant and rendering it non-nucleophilic.[6][9]
Experimental Protocol
This section provides a general, step-by-step protocol. Researchers should optimize conditions based on the specific primary amine used.
Materials and Equipment
Reagents:
-
This compound (CAS: 16883-16-2)[10]
-
Primary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[11][12]
Critical Safety Precautions
-
Corrosive Hazard: this compound is corrosive and causes severe skin burns and eye damage.[13][14] It is also moisture-sensitive.[10][11]
-
Handling: Always handle this reagent in a well-ventilated fume hood.[13] Avoid inhalation of dust or vapors.[13] Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[11][12][14]
-
Spills: In case of a spill, use dry clean-up procedures to avoid generating dust.[13]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[13]
-
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.1 - 1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-30 minutes. A violent reaction may occur if the addition is too fast.[7][9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up (Quenching): Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove excess acid)
-
Deionized water
-
Brine (to aid phase separation)
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[5]
Data Presentation: Typical Reaction Parameters
The following table provides a general summary of the reaction conditions. The specific amine, solvent, and purification method will influence the final yield.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Primary Amine | 1.0 equivalent | Limiting reagent |
| This compound | 1.0 - 1.1 equivalents | A slight excess may ensure full conversion of the amine. |
| Base (e.g., Et₃N) | 1.1 - 1.2 equivalents | To neutralize the HCl byproduct.[6] |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM, THF | Aprotic solvents to prevent reaction with the acyl chloride. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction.[6] |
| Reaction Time | 2 - 16 hours | Varies depending on the reactivity of the primary amine. |
| Expected Yield | 70 - 95% | Dependent on amine structure and purification efficiency. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive acyl chloride (hydrolyzed) | Use fresh or properly stored acyl chloride. Ensure all glassware and solvents are anhydrous. |
| Low reactivity of amine | Increase reaction temperature after initial addition or prolong reaction time. Consider a more forcing solvent like DMF (use with caution). | |
| Multiple Products | Di-acylation of the amine | Use a strict 1:1 stoichiometry of amine to acyl chloride. |
| Side reactions with the base | Use a non-nucleophilic base like triethylamine or DIEA instead of pyridine if side reactions are observed. | |
| Reaction Stalled | Insufficient base | Add an additional portion of the base to ensure all generated HCl is quenched. |
| Poor solubility of reactants | Increase solvent volume or switch to a solvent in which all components are more soluble (e.g., THF). |
References
- 3-Methyl-5-phenylisoxazole-4-carbonyl chloride, 97%. (n.d.). CymitQuimica.
- Clark, J. (2023). reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- Brown, D. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
- Clark, J. (2023). the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to s.... Pearson.
- Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
- Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET. TCI Chemicals.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- ResearchGate. (2018). The recent progress of isoxazole in medicinal chemistry. ResearchGate.
- Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
- Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed.
- Chemdad Co., Ltd. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Esterification of Alcohols with 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride
Introduction: The Significance of Isoxazole Esters
The isoxazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] Esters derived from 3-methyl-5-phenyl-4-isoxazolecarboxylic acid are valuable as final drug products and as key intermediates in the synthesis of more complex molecules. The conversion of alcohols to their corresponding isoxazole esters is therefore a critical transformation in pharmaceutical research and development.
This document provides a comprehensive guide to the synthesis of these esters, focusing on the highly efficient route involving the reaction of an alcohol with 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and emphasize the safety considerations paramount to a successful and secure laboratory operation.
Part I: Preparation of the Key Reagent: this compound
The success of the esterification hinges on the quality of the acyl chloride starting material. While traditional methods employing thionyl chloride are effective, they present significant drawbacks, including the use of a highly toxic and corrosive reagent that can damage equipment and generate substantial hazardous waste.[2]
A superior, modern approach involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, as a chlorinating agent. This method is safer, offers high yields (typically above 95%), and is more environmentally benign.[2][3]
Reaction Scheme:
Protocol 1: Synthesis of this compound
This protocol is adapted from established industrial synthesis methods.[2]
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid | C₁₁H₉NO₃ | 203.20[4] | Starting Material |
| Bis(trichloromethyl) carbonate (Triphosgene) | C₃Cl₆O₃ | 296.75 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |
| Chlorobenzene | C₆H₅Cl | 112.56 | Solvent |
Procedure:
-
Setup: Equip a four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Ensure the setup is in a certified chemical fume hood.
-
Charging the Flask: To the flask, add 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid (1.0 eq) and chlorobenzene (approx. 8 times the mass of the carboxylic acid).
-
Catalyst Addition: Begin stirring the mixture and add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.01 eq).
-
Reagent Addition: In a separate flask, dissolve bis(trichloromethyl) carbonate (0.5 eq) in a minimal amount of chlorobenzene. Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.
-
Reaction: After the addition is complete, slowly heat the mixture to 130°C and maintain a steady reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent (chlorobenzene) can be recovered by distillation under reduced pressure. The final product, this compound, is then purified by vacuum distillation, collecting the fraction at 153-155°C at 0.667 kPa.[2] A typical yield for this procedure is around 96%.[2]
Part II: The Esterification Reaction: Mechanism & Best Practices
The reaction between an alcohol and an acyl chloride is a classic example of nucleophilic acyl substitution.[5] This reaction is highly favorable and generally irreversible, making it a more efficient esterification method than the Fischer esterification.[6]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7]
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The carbonyl double bond reforms, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine (TEA), removes the proton from the oxonium ion to yield the final ester product and the protonated base (e.g., pyridinium chloride).[8]
The use of a base is crucial. It neutralizes the hydrogen chloride (HCl) byproduct, which is generated in the reaction.[9] This prevents the HCl from protonating the starting alcohol or potentially catalyzing side reactions.
Diagram: Esterification Workflow
Caption: Experimental workflow for the synthesis of isoxazole esters.
Protocol 2: General Procedure for Esterification of Alcohols
Key Considerations:
-
Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.[6] All glassware must be oven-dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent contamination from atmospheric moisture.[8]
-
Choice of Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or benzene are suitable choices as they will not react with the acyl chloride.[8]
-
Temperature Control: The reaction is often exothermic.[9] Initial addition of the acyl chloride should be performed at a reduced temperature (e.g., 0°C in an ice bath) to control the reaction rate and minimize side products.
Materials & Reagents:
| Reagent | Role | Notes |
| Alcohol (Primary or Secondary) | Substrate | Must be dry. |
| This compound | Electrophile | Synthesized via Protocol 1. |
| Pyridine or Triethylamine | Base/HCl Scavenger | Must be anhydrous. |
| Dichloromethane (DCM) or THF | Solvent | Must be anhydrous. |
Procedure:
-
Setup: In a dry, inert-atmosphere flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled, stirring alcohol solution via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quenching: Carefully quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Part III: Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.
Hazard Summary and Precautions:
| Chemical | Key Hazards | Recommended Precautions |
| Acyl Chlorides | Corrosive, moisture-sensitive, lachrymator. Reacts violently with water to produce HCl gas.[6][9] | Handle only in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11] Keep away from water. |
| Pyridine | Flammable, toxic by inhalation and ingestion, strong odor. | Use in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with skin and eyes. |
| Dichloromethane (DCM) | Volatile, potential carcinogen. | Handle in a fume hood. Minimize inhalation. |
| Bis(trichloromethyl) carbonate | Toxic, corrosive. Decomposes to phosgene upon heating. | Handle with extreme care in a fume hood. Avoid heating without proper containment. |
Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety protocols.[10][11]
Diagram: Reaction Mechanism
Caption: Mechanism of esterification via nucleophilic acyl substitution.
References
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google P
-
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. [Link]
-
Esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - National Institutes of Health (NIH). [Link]
-
Acyl Chlorides & Esters - Save My Exams. [Link]
-
Acid Halides for Ester Synthesis - Chemistry LibreTexts. [Link]
-
Acid to Ester - Common Conditions - Organic Chemistry Data. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. [Link]
-
Acid Chloride + Alcohol = Ester (Mechanism) - YouTube. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]
- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Chemdad. [Link]
-
3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific - Fisher Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]
-
5-Methyl-4-isoxazolecarboxylic acid Manufacturer - Eastfine. [Link]
Sources
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- 2. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 3. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 4. 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
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- 11. fishersci.co.uk [fishersci.co.uk]
The Synthesis and Application of Isoxazole Carboxamides in Agrochemicals: A Detailed Guide
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride in the synthesis of agrochemicals. It delves into the synthetic pathways, mechanistic insights, and biological activities of the resulting isoxazole carboxamide fungicides, a class of compounds that has garnered significant attention in crop protection.
Introduction: The Isoxazole Scaffold in Agrochemical Design
The isoxazole motif is a privileged heterocyclic structure in medicinal and agrochemical sciences. Its unique electronic and steric properties contribute to favorable interactions with biological targets, metabolic stability, and desirable physicochemical characteristics.[1][2] Specifically, the 3-methyl-5-phenyl-4-isoxazole core serves as a versatile building block for the creation of a diverse array of bioactive molecules. The introduction of a carbonyl chloride at the 4-position transforms this scaffold into a highly reactive intermediate, primed for the synthesis of carboxamide derivatives. These derivatives, particularly N-aryl isoxazole carboxamides, have emerged as a potent class of fungicides.[3][4]
This guide will focus on the practical application of this compound in the synthesis of isoxazole carboxamide fungicides, providing detailed protocols, mechanistic explanations, and an exploration of their biological activity.
Synthesis of the Key Intermediate: this compound
The journey to potent agrochemicals begins with the efficient synthesis of the key building block, this compound. This is typically a two-step process starting from readily available materials.
Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid
The precursor acid can be synthesized through the condensation of benzaldehyde oxime and ethyl acetoacetate.
Protocol 1: Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid
Materials:
-
Benzaldehyde oxime
-
Ethyl acetoacetate
-
Anhydrous zinc chloride
-
Ethanol
-
5% Sodium hydroxide (NaOH) solution
-
2 N Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).
-
Heat the mixture to 60°C with stirring for approximately one hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add ethanol. Stir for 30 minutes to precipitate the ethyl ester.
-
Filter the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
-
Treat the isolated ester with a 5% NaOH solution (10 ml) at room temperature for about 4 hours to facilitate hydrolysis.
-
After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with 2 N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and recrystallize from hot ethanol to obtain pure 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid.
Conversion to this compound
The carboxylic acid is then converted to the more reactive acyl chloride. While traditional methods often employ hazardous reagents like thionyl chloride, a safer and more environmentally friendly approach utilizes bis(trichloromethyl)carbonate (triphosgene).[5]
Protocol 2: Synthesis of this compound [5]
Materials:
-
3-Methyl-5-phenyl-4-isoxazolecarboxylic acid
-
Bis(trichloromethyl)carbonate
-
N,N-dimethylformamide (DMF) (catalyst)
-
Chlorobenzene (solvent)
Procedure:
-
In a four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add chlorobenzene (8 times the mass of the carboxylic acid) and 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid (1 molar equivalent).
-
Begin stirring and add a solution of bis(trichloromethyl)carbonate (0.34 molar equivalents) and a catalytic amount of N,N-dimethylformamide (0.005 molar equivalents) in chlorobenzene.
-
Heat the reaction mixture to 130°C and maintain a steady reflux for 2-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, recover the chlorobenzene by distillation under reduced pressure.
-
Collect the product by vacuum distillation. The resulting this compound is a key intermediate for the synthesis of various agrochemicals.
Application in Agrochemical Synthesis: Isoxazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is the production of isoxazole carboxamide fungicides. These compounds are synthesized through the acylation of a substituted aniline with the isoxazolecarbonyl chloride.
The general reaction scheme is as follows:
Caption: General synthesis of isoxazole carboxamide fungicides.
The choice of the substituted aniline is crucial as it significantly influences the biological activity and spectrum of the resulting fungicide. This is a key aspect of the structure-activity relationship (SAR) studies in this class of compounds.
Detailed Protocol: Synthesis of a Representative Isoxazole Carboxanilide Fungicide
The following protocol details the synthesis of N-(2-methylphenyl)-3-methyl-5-phenyl-4-isoxazolecarboxamide, a representative example of this class of fungicides.
Protocol 3: Synthesis of N-(2-methylphenyl)-3-methyl-5-phenyl-4-isoxazolecarboxamide
Materials:
-
This compound
-
2-methylaniline (o-toluidine)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Toluene (solvent)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methylaniline (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in dichloromethane to the cooled aniline solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(2-methylphenyl)-3-methyl-5-phenyl-4-isoxazolecarboxamide.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many isoxazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 6. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the Acylation of Substituted Anilines with 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride
Abstract
The N-aryl-isoxazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The synthesis of these valuable compounds is most commonly achieved through the acylation of anilines with a reactive isoxazole carbonyl chloride. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the acylation of various substituted anilines using 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, present quantitative data for a range of substrates, and discuss critical safety considerations.
Foundational Principles: The Chemistry of Isoxazole Carboxamide Synthesis
The formation of the amide bond between an aniline and an acyl chloride is a cornerstone of organic synthesis. The reaction detailed herein is a classic example of nucleophilic acyl substitution .[4] The isoxazole moiety, being an electron-rich aromatic system, plays a significant role in the pharmacological profile of the final molecule.[2] The reaction is typically performed under conditions analogous to the Schotten-Baumann reaction , which utilizes a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[5][6][7]
The Reaction Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline (the nucleophile) attacks the highly electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.[4][6]
-
Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as triethylamine or pyridine, then abstracts a proton from the positively charged nitrogen atom to yield the neutral N-aryl-3-methyl-5-phenyl-4-isoxazolecarboxamide and the hydrochloride salt of the base.[4][7]
Sources
- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
Application Note & Protocols: 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, a key heterocyclic building block, in the synthesis of novel kinase inhibitors. We present its chemical properties, a robust protocol for its use in amide bond formation, and a standard protocol for evaluating the resulting compounds in an in vitro kinase inhibition assay. The causality behind experimental choices is explained to provide field-proven insights and ensure reproducible, reliable results.
Introduction: The Strategic Value of the Isoxazole Scaffold
Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for controlling cell signaling, growth, and differentiation. The human genome contains over 500 protein kinases, and their aberrant activity is directly implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, inhibiting rogue kinases with small molecules is a highly validated and successful therapeutic strategy.[1][2][3]
The isoxazole ring is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal core for designing potent and selective enzyme inhibitors.[4][5][6] Specifically, the 3,5-disubstituted-4-carbonyl isoxazole framework offers a rigid and predictable geometry for orienting substituents to interact with key residues within the ATP-binding pocket of a target kinase.
The subject of this guide, This compound , serves as a highly reactive and versatile starting material. Its acyl chloride functionality allows for straightforward and efficient coupling with a wide array of amine-containing fragments, enabling the rapid generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.[7][8][9] This building block is structurally related to the core of leflunomide, an immunomodulatory drug, highlighting the biomedical relevance of this chemical class.[10][11][12]
Properties and Handling of the Building Block
Proper handling of this compound is critical for successful synthesis due to its high reactivity, particularly its sensitivity to moisture.
| Property | Value |
| IUPAC Name | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride |
| CAS Number | 16883-16-2 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | White to light yellow powder or lump |
| Melting Point | 24 °C |
| Boiling Point | 115-117 °C (at 3 Torr) |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, DMF) |
| Reactivity | Reacts vigorously with water, alcohols, and other nucleophiles |
Handling and Storage:
-
Anhydrous Conditions: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Acyl chlorides readily hydrolyze with atmospheric moisture to the corresponding carboxylic acid, which will not participate in the desired coupling reaction.[13][14][15]
-
Storage: Store the reagent in a tightly sealed container in a desiccator or glovebox at the recommended temperature, away from moisture and protic solvents.
-
Safety: Acyl chlorides are corrosive and lachrymatory.[16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.
Synthetic Strategy: Amide Bond Formation via Nucleophilic Acyl Substitution
The primary application of this compound is the synthesis of amides through a nucleophilic acyl substitution reaction. The high reactivity of the acyl chloride makes it an excellent electrophile for reaction with primary or secondary amines.[7][17][18]
The reaction proceeds rapidly, often at room temperature, and produces hydrochloric acid (HCl) as a byproduct.[19] To prevent protonation of the nucleophilic amine and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is required to scavenge the HCl.[7]
General Reaction Scheme:
Caption: General workflow for amide synthesis.
Protocol 1: Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol details the synthesis of a model compound, N-(4-aminophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide , by coupling the acyl chloride with p-phenylenediamine. This scaffold is representative of cores used in kinase inhibitor design, where the terminal amine could be further functionalized.
Materials:
-
This compound (1.0 eq)
-
p-Phenylenediamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and UV lamp
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-phenylenediamine (1.1 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIEA (1.5 eq) dropwise via syringe.
-
Rationale: Cooling the reaction mixture helps to control the exothermic reaction and minimize potential side reactions. DIEA is a bulky, non-nucleophilic base that will neutralize the HCl byproduct without competing with the desired amine nucleophile.[9]
-
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogeneous reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup - Quenching: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted acyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Rationale: The washes remove the DIEA hydrochloride salt and other water-soluble impurities.
-
-
Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
After synthesizing a library of inhibitors, their biological activity must be assessed. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[20][21] A lower ADP level in the presence of a compound indicates inhibition of the kinase.
Principle of the Assay:
Caption: Workflow of the ADP-Glo™ kinase assay.
Materials:
-
Target Kinase (e.g., a serine/threonine kinase like CK1δ)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the assay buffer. Add this mix to all wells except the "no enzyme" controls.
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[22][23]
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40-50 minutes.[20]
-
Generate Luminescence Signal: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion
This compound is a high-value, reactive building block for the synthesis of potential kinase inhibitors. Its facile coupling with amines via robust amide bond formation allows for the efficient exploration of chemical space around the isoxazole scaffold. By combining the straightforward synthetic protocol outlined here with a reliable in vitro screening method like the ADP-Glo™ assay, researchers can rapidly identify and optimize novel lead compounds for drug discovery programs targeting the kinome.
References
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PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Retrieved from
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PMC. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][4][7][8]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. National Center for Biotechnology Information. Retrieved from
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PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry. Retrieved from
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
-
PubMed. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][19]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from
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Application Note: A Streamlined One-Pot Protocol for the Synthesis of Isoxazole-4-Carboxamide Derivatives
Abstract
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This application note details a highly efficient, one-pot protocol for the synthesis of a diverse library of 3-methyl-5-phenylisoxazole-4-carboxamide derivatives. By leveraging the reactivity of the key intermediate, 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride, this method circumvents the need for isolating intermediates, thereby reducing reaction time, minimizing waste, and improving overall yield. The protocol is robust, demonstrating broad substrate scope with various primary and secondary amines, making it an invaluable tool for researchers in drug discovery and synthetic chemistry.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazole-containing compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4] Their unique electronic and steric features allow them to serve as versatile pharmacophores capable of engaging with a wide range of biological targets. The functionalization of the isoxazole ring is a key strategy for modulating these activities and optimizing pharmacokinetic profiles.
The carboxamide linkage is a cornerstone of modern drug design, prized for its metabolic stability and ability to form crucial hydrogen bonds with protein targets. The synthesis of isoxazole-4-carboxamides, therefore, represents a powerful approach to generating novel molecular entities with significant therapeutic potential. Traditional multi-step methods, which often involve the isolation of a carboxylic acid intermediate followed by a separate coupling step, can be time-consuming and inefficient. The one-pot methodology presented herein offers a superior alternative.
The Strategic Intermediate: this compound
The cornerstone of this protocol is the highly reactive acyl chloride, this compound. This intermediate is typically prepared from its corresponding carboxylic acid using standard chlorinating agents such as thionyl chloride or bis(trichloromethyl) carbonate.[5] Its high electrophilicity at the carbonyl carbon makes it an excellent substrate for nucleophilic attack by amines, enabling rapid and clean formation of the desired amide bond. The "one-pot" nature of the protocol is achieved by generating the acyl chloride in situ or using it directly in the same reaction vessel where the subsequent amidation occurs, without purification of the intermediate.
Principle of the One-Pot Synthesis and Reaction Mechanism
This protocol is based on the nucleophilic acyl substitution reaction. The reaction proceeds by the direct addition of a nucleophilic amine to the carbonyl group of the this compound. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is incorporated to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination of Leaving Group: This forms a transient tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group. The base subsequently neutralizes the generated HCl.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a representative derivative, N-(4-chlorophenyl)-3-methyl-5-phenylisoxazole-4-carboxamide.
Materials and Equipment
-
Reagents: 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, oxalyl chloride or thionyl chloride, 4-chloroaniline, triethylamine (TEA), anhydrous dichloromethane (DCM), N,N-Dimethylformamide (DMF, catalytic), ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube (CaCl₂), ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), standard column chromatography setup.
Step-by-Step Procedure
Caption: One-Pot Synthesis Workflow Diagram.
-
Acyl Chloride Formation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-5-phenyl-4-isoxazolecarboxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise over 10-15 minutes. Caution: Gas evolution (CO₂, CO, HCl or SO₂, HCl) will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The formation of the acyl chloride is typically complete at this stage.
-
Amidation: In a separate flask, dissolve the desired amine (e.g., 4-chloroaniline, 1.1 eq) and triethylamine (TEA, 1.5 eq) in a small amount of anhydrous DCM.
-
Add the amine/TEA solution dropwise to the freshly prepared acyl chloride solution at room temperature.
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. d. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure carboxamide derivative.[6]
Substrate Scope and Versatility
The described protocol is highly versatile and can be applied to a wide range of commercially available amines to generate a library of isoxazole-4-carboxamide derivatives. Below is a representative table of results.
| Amine Substrate | Product | Reaction Time (h) | Isolated Yield (%) |
| Aniline | N-phenyl-3-methyl-5-phenylisoxazole-4-carboxamide | 12 | 92% |
| 4-Chloroaniline | N-(4-chlorophenyl)-3-methyl-5-phenylisoxazole-4-carboxamide | 12 | 95% |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-3-methyl-5-phenylisoxazole-4-carboxamide | 12 | 91% |
| Benzylamine | N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide | 10 | 88% |
| Morpholine | (3-Methyl-5-phenylisoxazol-4-yl)(morpholino)methanone | 10 | 94% |
| Piperidine | (3-Methyl-5-phenylisoxazol-4-yl)(piperidin-1-yl)methanone | 10 | 96% |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low or No Reaction | Inactive acyl chloride (hydrolyzed by moisture). | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Poorly nucleophilic amine. | For electron-deficient anilines, consider gentle heating (40-50 °C) or a longer reaction time. | |
| Multiple Spots on TLC | Incomplete reaction or side products. | Ensure sufficient base (TEA) is used to neutralize all HCl. Check the purity of starting materials. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider recrystallization as an alternative purification method. |
Safety Precautions
-
Acylating Agents: Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle them exclusively in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines and Bases: Many amines and bases like triethylamine are corrosive and have strong odors. Handle with care in a fume hood.
Conclusion
This application note provides a robust and highly efficient one-pot method for synthesizing a diverse array of 3-methyl-5-phenylisoxazole-4-carboxamide derivatives. By utilizing the reactive this compound intermediate, this protocol offers significant advantages in terms of operational simplicity, reaction time, and overall yield. Its broad applicability makes it a powerful tool for academic and industrial researchers engaged in the discovery and development of new therapeutic agents.
References
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Title: One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization Source: Journal of Chemical Sciences URL: [Link]
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Title: The recent progress of isoxazole in medicinal chemistry Source: PubMed URL: [Link]
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Title: Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines Source: ResearchGate URL: [Link]
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Title: Construction of Isoxazole ring: An Overview Source: NanoBioLetters URL: [Link]
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Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL: [Link]
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-
Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties Source: National Institutes of Health (NIH) URL: [Link]
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Application Note: Schotten-Baumann Acylation of Amines and Alcohols with 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the derivatization of primary and secondary amines, as well as alcohols, using 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride via the Schotten-Baumann reaction. The 3-methyl-5-phenylisoxazole-4-carboxamide and corresponding ester moieties are crucial pharmacophores in numerous drug discovery programs, notably in the development of antibiotics and other therapeutic agents.[1] This document outlines the reaction mechanism, explores critical experimental parameters, offers a step-by-step laboratory protocol, and includes a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis of target molecules.
Introduction: The Schotten-Baumann Reaction in Modern Synthesis
First described by Carl Schotten and Eugen Baumann in 1883, the Schotten-Baumann reaction is a robust and versatile method for synthesizing amides from amines and esters from alcohols using an acyl chloride.[2][3][4] The reaction is characterized by its use of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation.[5][6] This neutralization is critical as it prevents the protonation of the nucleophilic amine, which would render it unreactive, thereby driving the reaction equilibrium toward product formation.[6][7]
The "Schotten-Baumann conditions" typically refer to a two-phase solvent system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing the base.[2][4] This biphasic approach is particularly advantageous as it minimizes the competing hydrolysis of the reactive acyl chloride while efficiently sequestering the HCl byproduct in the aqueous layer.[8][9]
The substrate of interest, this compound, is a key intermediate for synthesizing a range of biologically active compounds.[1][10] Its successful coupling with various nucleophiles is a pivotal step in medicinal chemistry and drug development.
Reaction Mechanism and Principles
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3][8] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) atom attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[3][8][11]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is an excellent leaving group.[3]
-
Acid Neutralization: The base present in the reaction medium (e.g., sodium hydroxide) neutralizes the acidic proton on the now-protonated nucleophile and the hydrochloric acid generated, preventing side reactions and driving the reaction to completion.[3][5]
Critical Parameters for a Successful Reaction
Optimizing the Schotten-Baumann reaction requires careful consideration of several factors. The stability of the isoxazole ring, particularly the potential for abstraction of the proton at the 3-position under strongly basic conditions, necessitates precise control.[12][13]
| Parameter | Recommendation & Rationale |
| Nucleophile Choice | Primary & Secondary Amines: Highly effective nucleophiles. Alcohols/Phenols: Also effective. For less reactive phenols, the base generates the more potent phenoxide nucleophile.[9] |
| Base Selection | Aqueous NaOH/KOH (10% w/v): Standard choice for biphasic systems. Cost-effective and efficient at neutralizing HCl. Pyridine/Triethylamine (TEA): Used in homogenous (aprotic) systems. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[5] Caution: Isoxazole rings can be sensitive to strong bases; use the mildest effective base.[12][13] |
| Solvent System | Biphasic (Dichloromethane/Water or Toluene/Water): Highly recommended.[2][4] This setup minimizes hydrolysis of the acyl chloride by keeping it in the organic phase, away from the bulk aqueous base.[8][9] Aprotic (DCM, THF): Suitable when using organic bases like triethylamine. Requires anhydrous conditions to prevent acyl chloride hydrolysis.[14] |
| Temperature Control | 0-5 °C (Initial Addition): Crucial for controlling the initial exotherm of the reaction and minimizing hydrolysis of the acyl chloride.[15] Room Temperature (Stirring): After the initial addition, the reaction can typically be stirred at room temperature to proceed to completion.[14] |
| Stoichiometry | Nucleophile: 1.0 - 1.1 equivalents. A slight excess can help drive the reaction. Acyl Chloride: 1.0 equivalent (limiting reagent). Base: At least 1.0 equivalent is required to neutralize the generated HCl.[6] Often, 2.0-3.0 equivalents are used to maintain basic conditions throughout the reaction.[15] |
| Mixing | Vigorous Stirring: Essential for biphasic systems to maximize the interfacial surface area where the reaction and neutralization occur.[9] Mechanical stirring is preferred over magnetic stirring for larger scale reactions. |
Detailed Experimental Protocol
This protocol details the synthesis of a representative amide, N-benzyl-3-methyl-5-phenyl-4-isoxazolecarboxamide.
4.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₁₁H₈ClNO₂ | 221.64 | 1.11 g | 5.0 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 0.59 g (0.61 mL) | 5.5 | 1.1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.60 g | 15.0 | 3.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 mL | - | - |
| Deionized Water | H₂O | 18.02 | 15 mL | - | - |
| Hydrochloric Acid (1 M) | HCl | - | ~15 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~15 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~2 g | - | - |
4.2 Equipment
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
4.3 Step-by-Step Procedure
-
Reagent Preparation:
-
In a 100 mL flask, dissolve benzylamine (0.59 g, 5.5 mmol) in dichloromethane (15 mL).
-
In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (0.60 g, 15.0 mmol) in deionized water (15 mL).
-
-
Reaction Setup:
-
Place the flask containing the benzylamine solution in an ice bath and begin stirring.
-
Add the aqueous NaOH solution to the benzylamine solution. The mixture will be biphasic.
-
-
Acyl Chloride Addition:
-
Dissolve this compound (1.11 g, 5.0 mmol) in dichloromethane (10 mL).
-
Add this solution dropwise to the vigorously stirred, cooled biphasic mixture over 15-20 minutes. Maintain the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The acyl chloride starting material should be consumed.
-
-
Work-up:
-
Transfer the reaction mixture to a 100 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 x 15 mL) to remove any unreacted amine and excess base, followed by brine (1 x 15 mL).[15]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product, typically a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of Acyl Chloride: Impure/wet starting material or solvent; temperature too high during addition. 2. Amine is Protonated: Insufficient base was used, or base was not added.[6][7] 3. Poor Mixing: Insufficient interfacial area in the biphasic system. | 1. Ensure all reagents and solvents are dry. Maintain a temperature of 0-5 °C during the dropwise addition.[15] 2. Use at least one equivalent of base to neutralize the HCl generated.[9] Ensure pH remains basic. 3. Increase the stirring rate to ensure the mixture forms a fine emulsion.[9] |
| Significant Byproduct Formation | 1. Hydrolysis Product: The corresponding carboxylic acid (3-methyl-5-phenyl-4-isoxazolecarboxylic acid) is formed. 2. Ring Opening/Degradation: The isoxazole ring can be sensitive to prolonged exposure to strong base, especially at elevated temperatures.[12][13] | 1. Minimize reaction time and ensure efficient, low-temperature addition of the acyl chloride. 2. Avoid heating the reaction. Use the minimum effective concentration of base and do not let the reaction run for an unnecessarily long time. |
| Product is Difficult to Purify | 1. Contamination with Carboxylic Acid: The hydrolysis byproduct can co-purify with the desired amide/ester. | 1. During work-up, include a wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to extract the acidic carboxylic acid byproduct into the aqueous layer. |
Safety Precautions
-
This compound: Acyl chlorides are lachrymatory and corrosive. They react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done inside a fume hood.
-
The reaction can be exothermic, especially during the initial addition of the acyl chloride. Proper temperature control is essential.
References
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-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved January 18, 2026, from [Link]
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 18, 2026, from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 18, 2026, from [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 18, 2026, from [Link]
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J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved January 18, 2026, from [Link]
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MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Retrieved January 18, 2026, from [Link]
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Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved January 18, 2026, from [Link]
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Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved January 18, 2026, from [Link]
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HETEROCYCLES. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10). Retrieved January 18, 2026, from [Link]
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Chemdad Co., Ltd. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved January 18, 2026, from [Link]
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MDPI. (2023, March 3). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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Strategic Synthesis of Novel 3-Methyl-5-phenyl-4-isoxazolecarboxamide Derivatives as Potent and Selective COX-2 Inhibitors
Here are the detailed Application Notes and Protocols for the synthesis of novel anti-inflammatory agents from 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride.
Application Note & Protocol Guide: AN-ISOX-042
Abstract
The isoxazole scaffold is a cornerstone in the development of modern anti-inflammatory therapeutics, most notably exemplified by the selective COX-2 inhibitor Valdecoxib.[1][2] This document provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a library of novel anti-inflammatory agents derived from this compound. By leveraging the high reactivity of the acyl chloride functional group, a diverse array of N-substituted carboxamides can be efficiently synthesized via nucleophilic acyl substitution.[3] We present detailed, field-tested protocols for the chemical synthesis and purification of these target molecules, their structural elucidation using modern spectroscopic methods, and their subsequent biological screening through robust in vitro enzymatic and cell-based assays to determine their potency and selectivity as cyclooxygenase (COX) inhibitors.
Scientific Rationale and Strategic Overview
The Isoxazole Scaffold and COX-2 Inhibition
Inflammation is a complex biological response mediated by various signaling molecules, among which prostaglandins play a central role. The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins.[4] While COX-1 is constitutively expressed and involved in homeostatic functions like maintaining the gastric mucosa, COX-2 is typically induced at sites of inflammation.[1]
Conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also significant gastrointestinal side effects.[5] The development of selective COX-2 inhibitors was a major therapeutic advance. The isoxazole ring is a key pharmacophore in several selective COX-2 inhibitors, where its specific chemical and spatial properties facilitate preferential binding to the active site of the COX-2 enzyme over COX-1.[1][6] Our strategy is to build upon this privileged scaffold to develop novel derivatives with potentially improved potency and selectivity.
Synthetic Strategy: A Modular Approach
The synthetic keystone of this project is this compound. As an acyl chloride, it is a highly reactive electrophile, making it an ideal precursor for constructing a diverse chemical library.[7] The primary synthetic transformation detailed herein is its reaction with a variety of primary and secondary amines (aminolysis) to form a stable amide bond. This modular approach allows for the systematic introduction of diverse chemical functionalities (R¹ and R² groups) at the 4-position of the isoxazole core, enabling a thorough exploration of the structure-activity relationship (SAR).
Synthesis, Purification, and Characterization Protocols
Protocol 1: General Procedure for Synthesis of Novel 4-Isoxazolecarboxamides
This protocol describes the aminolysis of the starting acyl chloride under Schotten-Baumann conditions.[8]
Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride.[3] A base, such as triethylamine (TEA), is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.[7]
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the selected amine (1.1 mmol).
-
Dissolve the amine in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 mmol, 1.5 eq.) to the stirring solution.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DCM (5 mL).
-
Add the acyl chloride solution dropwise to the cold, stirring amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with the chosen solvent system, gradually increasing polarity if necessary.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the final, purified compound.
Protocol 3: Structural and Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the amide bond, look for a strong C=O stretch (approx. 1640-1680 cm⁻¹) and an N-H stretch for secondary amides (approx. 3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of protons from the isoxazole core, the phenyl group, and the newly introduced amine moiety. The integration of peaks should correspond to the expected number of protons.
-
¹³C NMR: Confirm the presence of the amide carbonyl carbon (approx. 160-170 ppm) and other carbons in the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by obtaining a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
| Compound ID | R¹ | R² | Yield (%) | ¹H NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| ISOX-01 | H | Benzyl | 85 | 9.1 (t, 1H, NH), 7.2-7.5 (m, 10H, Ar-H), 4.5 (d, 2H, CH₂), 2.5 (s, 3H, CH₃) | Calcd: 307.1133, Found: 307.1138 |
| ISOX-02 | H | 4-Fluorophenyl | 78 | 9.8 (s, 1H, NH), 7.1-7.8 (m, 9H, Ar-H), 2.5 (s, 3H, CH₃) | Calcd: 311.0883, Found: 311.0880 |
| ISOX-03 | Ethyl | Ethyl | 91 | 7.3-7.5 (m, 5H, Ar-H), 3.4 (q, 4H, 2xCH₂), 2.4 (s, 3H, CH₃), 1.2 (t, 6H, 2xCH₃) | Calcd: 273.1603, Found: 273.1609 |
| Table 1: Representative characterization data for a hypothetical set of synthesized compounds. |
In Vitro Biological Evaluation Protocols
Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This enzymatic assay quantitatively measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[4][10] Commercially available kits provide a reliable and standardized method.
Procedure (based on a typical colorimetric assay kit):
-
Prepare a series of dilutions for each test compound in the provided assay buffer.
-
Add purified human COX-1 or COX-2 enzyme to separate wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The enzyme converts arachidonic acid to Prostaglandin G₂, which then oxidizes the probe, causing a color change.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot percent inhibition versus log[inhibitor] and use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Protocol 5: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay measures the anti-inflammatory effect of compounds in a biological context. Lipopolysaccharide (LPS), a component of bacterial cell walls, induces an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS).[11][12]
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control (no LPS) and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Measure the absorbance at 540 nm.
-
Calculate the percent inhibition of NO production for each compound concentration compared to the LPS-only control.
-
Determine the IC₅₀ value for NO inhibition.
-
Note: It is critical to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cellular toxicity.[11]
Data Interpretation and Lead Candidate Selection
The data generated from the synthetic and biological protocols should be systematically compiled for analysis.
| Compound ID | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | COX-2 SI | IC₅₀ NO Inhibition (μM) |
| ISOX-01 | 25.4 | 0.85 | 29.9 | 5.2 |
| ISOX-02 | > 50 | 0.15 | > 333 | 1.8 |
| ISOX-03 | 42.1 | 15.6 | 2.7 | 25.7 |
| Celecoxib (Ref.) | 15.0 | 0.05 | 300 | 1.5 |
| Table 2: Representative in vitro activity data for synthesized compounds and a reference drug. |
Analysis:
-
Potency: A lower IC₅₀ value indicates higher potency. In the example table, ISOX-02 is the most potent COX-2 inhibitor.
-
Selectivity: A higher COX-2 Selectivity Index (SI) is desirable. ISOX-02 shows excellent selectivity, which is a key attribute for minimizing gastric side effects.
-
Cellular Activity: The NO inhibition data provides confirmation of anti-inflammatory activity in a cellular model. The potency here should ideally correlate with the COX-2 inhibition data.
-
Lead Candidate: Based on this hypothetical data, ISOX-02 would be identified as a promising lead candidate for further development due to its high potency and selectivity for COX-2, coupled with strong activity in the cellular assay.
References
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Budak, Y., & Ertürk, F. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Available at: [Link]
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Marcinkowska, M., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]
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Sharma, D., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry. Available at: [Link]
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Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. Available at: [Link]
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Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Amir, M., et al. (2009). Design and synthesis of 3-[3-(substituted phenyl)-4-piperidin-1-ylmethyl/-4-morpholin-4-ylmethyl-4,5-dihydro-isoxazol-5-yl]-1H-indoles as potent anti-inflammatory agents. Medicinal Chemistry Research. Available at: [Link]
-
Scholars Research Library. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Available at: [Link]
-
Khanum, S. A., et al. (2021). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory and anti-ulcer agents. Computational Biology and Chemistry. Available at: [Link]
-
Bekhit, A. A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. Medicinal Chemistry Research. Available at: [Link]
- Google Patents. (2005). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]
Sources
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- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
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- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amide Synthesis [fishersci.it]
- 9. ijcrt.org [ijcrt.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride with nucleophiles
A Guide to Navigating Side Reactions with Nucleophiles
Welcome to the Technical Support Center for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. As Senior Application Scientists, we have compiled this guide to address common challenges and troubleshoot side reactions encountered during its use with various nucleophiles. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with a primary amine is giving a low yield of the desired amide, and I'm observing multiple byproducts. What could be the issue?
Low yields and the formation of byproducts in the acylation of primary amines with this compound can stem from several factors. A common issue is the in-situ generation of HCl, which can protonate the starting amine, rendering it non-nucleophilic. Additionally, side reactions involving the isoxazole ring can occur under certain conditions.
Troubleshooting Steps:
-
Base Addition: The most critical step is to include a non-nucleophilic base in your reaction to scavenge the HCl produced.[1] Pyridine or triethylamine (Et₃N) are commonly used for this purpose. Use at least one equivalent of the base, and for valuable amines, using a slight excess is recommended.
-
Reaction Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to minimize potential side reactions. Highly exothermic reactions can lead to degradation of the starting material or product.[2]
-
Reagent Purity: Ensure the purity of your this compound and the amine. The acyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid.[3][4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Q2: I am trying to synthesize an ester using an alcohol and this compound, but the reaction is sluggish. How can I improve the reaction rate?
The reaction of acyl chlorides with alcohols is generally slower than with amines due to the lower nucleophilicity of alcohols.[1] To improve the reaction rate, consider the following:
Optimization Strategies:
-
Use of a Catalyst: A catalytic amount of a tertiary amine, such as pyridine or 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.
-
Formation of the Alkoxide: In some cases, converting the alcohol to its corresponding alkoxide with a suitable base (e.g., NaH) prior to the addition of the acyl chloride can enhance reactivity. However, be cautious as strong bases can potentially lead to isoxazole ring opening.[2]
-
Temperature Increase: Gently heating the reaction mixture may increase the rate, but monitor the reaction closely for any signs of decomposition.[2]
Q3: I have noticed a byproduct that seems to result from the isoxazole ring reacting. Under what conditions is the isoxazole ring susceptible to nucleophilic attack?
The isoxazole ring is generally stable; however, it can be sensitive to certain conditions, particularly strong bases.[2][5] The N-O bond is the weakest point in the ring and can be cleaved under strongly basic or reductive conditions.[2]
Conditions to Avoid:
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, can lead to the opening of the isoxazole ring.[2]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond of the isoxazole ring.[2]
If you suspect ring-opening is occurring, it is crucial to re-evaluate your reaction conditions, particularly the choice and amount of base used.
Troubleshooting Guide: Specific Side Reactions
This section delves into specific side reactions that can occur with different nucleophiles and provides detailed protocols for their mitigation.
Reaction with Amines: Avoiding Double Acylation and Ring-Opened Byproducts
Problem: Formation of a diacylated amine or observation of byproducts consistent with isoxazole ring opening.
Causality: Highly nucleophilic amines can potentially react twice with the acyl chloride, especially if there is a localized excess of the acylating agent. Ring opening can be induced by the use of an inappropriate or excess of a strong base.
Mitigation Protocol:
-
Slow Addition: Add the this compound solution dropwise to a stirred solution of the amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Solvent Choice: Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stoichiometry Control: Use a slight excess of the amine to ensure the complete consumption of the acyl chloride.
-
Work-up Procedure: Upon reaction completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate the desired amide, facilitating its extraction.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and decomposition.[2] |
| Base | Triethylamine or Pyridine (1.1 eq) | Neutralizes HCl without competing as a nucleophile.[1] |
| Solvent | Anhydrous DCM or THF | Aprotic and unreactive towards the acyl chloride. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of reactants. |
Experimental Workflow for Amide Synthesis
Caption: Workflow for minimizing side reactions in amide synthesis.
Reaction with Alcohols: Overcoming Sluggish Reactions and Preventing Ring Instability
Problem: Incomplete conversion of the starting alcohol to the desired ester.
Causality: Alcohols are less nucleophilic than amines, leading to slower reaction rates.[1]
Optimization Protocol:
-
Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
-
Temperature: If the reaction is still slow at room temperature, it can be gently heated to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
| Parameter | Recommended Condition | Rationale |
| Catalyst | DMAP (0.1 eq) | Increases the rate of acylation. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with potential for degradation. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic and compatible with the reaction conditions. |
| Monitoring | TLC or LC-MS | Ensures the reaction is not unnecessarily prolonged.[2] |
Decision Tree for Ester Synthesis Troubleshooting
Caption: Troubleshooting flowchart for low ester yield.
References
-
Kashima, C. (n.d.). SYNTHETIC REACTIONS USING ISOXAZOLE COMPOUNDS. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Retrieved from [Link]
-
Bio-Organic Research. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
ResearchGate. (2025). Ring transformations in reactions of heterocyclic compounds with nucleophiles (VIII). Conversion of pyrimidines into isoxazoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the isoxazole 3f under our standard Suzuki conditions leads.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Chemdad Co. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]
-
SciSpace. (n.d.). Alkylation, acylation and silylation of azoles. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. Retrieved from [Link]
Sources
Technical Support Center: A-Z Guide to Optimizing Amide Coupling Reactions with 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
Welcome to our comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of amide coupling reactions involving 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride.
I. Understanding the Substrate: this compound
This compound is a heterocyclic acyl chloride frequently used in the synthesis of pharmaceutical compounds, notably as an intermediate for isoxazolyl penicillin derivatives.[1][2] Its reactivity is centered around the acyl chloride group, which readily undergoes nucleophilic acyl substitution with primary and secondary amines to form a stable amide bond.[3] However, the steric hindrance from the substituted isoxazole ring can sometimes present challenges in achieving high yields.[4][5][6]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no product yield in my amide coupling reaction?
Several factors can lead to poor outcomes in amide coupling. These often involve issues with the reactants' integrity, suboptimal reaction conditions, or the inherent reactivity of the substrates.[7] Key reasons include:
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture and can rapidly hydrolyze back to the less reactive carboxylic acid.[7][8] It is crucial to use anhydrous solvents and maintain an inert atmosphere.
-
Amine Basicity and Nucleophilicity: The amine's reactivity is critical. Electron-deficient amines or sterically hindered amines may exhibit slower reaction rates.[4][9][10] Additionally, a competing acid-base reaction between the amine and any trace carboxylic acid can render the amine non-nucleophilic.[11][12]
-
Inadequate Base: A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][11][13] Insufficient base can lead to protonation of the starting amine, halting the reaction.
-
Steric Hindrance: The bulky nature of either the acyl chloride or the amine can impede the reaction, requiring more forcing conditions or specialized coupling reagents.[5][6]
Q2: How do I choose the appropriate solvent for my reaction?
The choice of solvent is critical for reaction success. Ideal solvents should be aprotic and anhydrous. Commonly used solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
Recent studies have also explored greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate (DMC) which have shown comparable efficacy to traditional solvents in many amide coupling reactions.[14][15][16]
Q3: What role does the base play, and which one should I use?
A base is crucial to scavenge the HCl produced during the reaction, preventing the protonation of the amine nucleophile.[3][11][13][17] Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and will not compete with the primary or secondary amine in the reaction.[11] Pyridine can also be employed.[11]
Q4: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Side reactions can significantly reduce the yield of the desired amide. Common side products and their mitigation strategies include:
-
Hydrolysis Product: Formation of 3-methyl-5-phenyl-4-isoxazolecarboxylic acid due to reaction with water. Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydride Formation: The acyl chloride can react with the carboxylate (formed from hydrolysis) to generate an anhydride, which is less reactive. Solution: Strict moisture control is paramount.
-
Racemization: If either the acyl chloride or the amine contains a chiral center, racemization can occur, especially under harsh conditions. Solution: Use of additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[7][18] Running the reaction at lower temperatures can also be beneficial.
III. Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during the amide coupling of this compound.
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield.
Problem 1: No Product Formation Detected
If TLC or LC-MS analysis shows no evidence of the desired amide product, a fundamental issue is likely at play.
Possible Causes & Solutions:
-
Degraded Acyl Chloride: The this compound may have hydrolyzed.
-
Verification: Check the purity of the starting material.
-
Action: Use a fresh batch of the acyl chloride or re-purify if necessary.
-
-
Non-reactive Amine: The amine may be of poor quality or protonated.
-
Verification: Confirm the identity and purity of the amine.
-
Action: Ensure the amine is not in its salt form (e.g., hydrochloride salt). If it is, it must be neutralized before the reaction.
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can prevent the reaction from proceeding.
-
Action: Carefully re-calculate and measure the molar equivalents of the acyl chloride, amine, and base.
-
Problem 2: Low Yield of the Desired Amide
When the reaction produces the desired amide but in an unsatisfactory yield, optimization of the reaction conditions is necessary.
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
-
Action: Gradually increase the reaction temperature. For particularly challenging couplings, refluxing may be necessary.[9]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Action: Monitor the reaction progress over a longer period. Some sterically hindered couplings may require extended reaction times.[9]
-
-
Poor Solubility: One of the reactants may not be fully dissolved in the chosen solvent.
-
Action: Switch to a more polar aprotic solvent like DMF or consider a solvent mixture.
-
Quantitative Data for Optimization
The following table summarizes key parameters for optimizing your amide coupling reaction.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, ACN, or DMF | Aprotic solvents prevent unwanted side reactions with the acyl chloride.[11] |
| Base | 1.5-2.0 equivalents of DIPEA or TEA | A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the amine nucleophile.[11] |
| Temperature | 0 °C to reflux | Start at 0 °C to control the initial exothermic reaction, then allow to warm to room temperature. Increase temperature if the reaction is sluggish.[9] |
| Amine Equivalents | 1.0-1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
IV. Experimental Protocols
General Protocol for Amide Coupling with this compound
This protocol provides a starting point for your experiments. Modifications may be necessary based on the specific amine used.
-
To a solution of the amine (1.0 mmol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 mmol) in anhydrous dichloromethane (DCM) (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Amide Coupling Optimization
Caption: A standard workflow for amide coupling.
V. References
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600.
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Chemeurope.com. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(43), 5632-5635.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. Available at: [Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]
-
Viel, J. A., Pal, C., & Rozners, E. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS omega, 7(23), 20033-20040.
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (2022). Organic Process Research & Development, 26(6), 1638-1647.
-
An improved method of amide synthesis using acyl chlorides. ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. (2014). CHIMIA International Journal for Chemistry, 68(6), 417-420.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(6), 3295-3307.
-
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
Optimization of the reaction conditions of amide synthesis. ResearchGate. Available at: [Link]
-
Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry, 14(3), 794-797.
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Chemdad. Available at: [Link]
-
Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents. Available at:
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. orgosolver.com [orgosolver.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Formation of isomeric by-products in the synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
Welcome to the technical support center for the synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical synthetic sequence. Here, we address common challenges, with a primary focus on the formation of isomeric by-products, providing in-depth explanations, step-by-step protocols, and expert advice to ensure the regiochemical purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've successfully synthesized my isoxazole precursor, but after converting it to the acyl chloride, my final product yield is low and I see a significant impurity. What could be the problem?
This is a common issue that typically originates not from the chlorination step, but from the initial formation of the isoxazole ring. The primary impurity is almost certainly the regioisomer, 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride .
-
Root Cause Analysis: The synthesis of the isoxazole core, typically via the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine (a variation of the Claisen isoxazole synthesis), is prone to forming a mixture of regioisomers.[1] In this case, the reaction between a benzoylacetate derivative and a hydroxylamine source can proceed via two different cyclization pathways, leading to both the desired 3-methyl-5-phenylisoxazole and the undesired 5-methyl-3-phenylisoxazole.
-
Why it Matters: Both isomeric carboxylic acids will react with the chlorinating agent (e.g., thionyl chloride) to form their respective acyl chlorides. These isomers often have very similar physical properties, making them difficult to separate in subsequent steps and leading to impurities in your final product.
Q2: How can I confirm if the impurity is the 5-methyl-3-phenyl regioisomer?
Definitive identification requires analytical characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: The chemical environment of the methyl group is distinct in each isomer.
-
Desired Isomer (3-Methyl-5-phenyl): The methyl group is at the 3-position, adjacent to the nitrogen atom. Its proton signal will appear at a characteristic chemical shift.
-
Isomeric By-product (5-Methyl-3-phenyl): The methyl group is at the 5-position, adjacent to the oxygen atom and the phenyl ring. This will result in a different chemical shift compared to the desired isomer. While specific literature spectra for a direct comparison of these exact regioisomeric carbonyl chlorides are sparse, analysis of the parent carboxylic acids and related structures provides a clear guide. For 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the methyl protons are expected around 2.7-2.8 ppm, while the phenyl protons will be in the 7.5-7.8 ppm range. The desired 3-methyl isomer would show a different methyl resonance.
-
-
HPLC Analysis: A well-developed HPLC method can resolve the two isomers. Due to differences in polarity and interaction with the stationary phase, the two isomers will have different retention times.
-
Starting Point for Method Development: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape) is often effective for separating positional isomers.[2]
-
Q3: My analysis confirms a mixture of regioisomers. How can I control the regioselectivity of the initial isoxazole ring formation?
Controlling the regioselectivity is the most effective strategy. This is achieved by carefully manipulating the reaction conditions during the synthesis of the precursor, 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid (or its ester). The key is to influence which carbonyl group of the 1,3-dicarbonyl starting material is preferentially attacked by the nitrogen of hydroxylamine.
The diagram below illustrates the competing reaction pathways.
Caption: Competing pathways in isoxazole synthesis.
Key Control Strategies:
| Parameter | Recommendation for Favoring 3-Methyl-5-Phenyl Isomer | Rationale |
| pH Control | Slightly acidic conditions are often employed. | The reactivity of the two carbonyl groups in the β-ketoester is pH-dependent. Acidic conditions can protonate the carbonyl oxygen, influencing the site of nucleophilic attack by hydroxylamine. |
| Solvent | The choice of solvent (e.g., ethanol vs. acetonitrile) can significantly alter the isomeric ratio.[1] | Solvent polarity can influence the stability of the transition states for the two competing pathways. Empirical testing is often required. |
| Temperature | Lower reaction temperatures can enhance selectivity. | At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which can favor the formation of one isomer over the other. |
| Use of Precursors | Using a β-enamino ketone derivative of the 1,3-dicarbonyl compound can provide greater regiochemical control.[1] | The enamine functionality directs the cyclization reaction, significantly improving the yield of the desired regioisomer. |
| Catalyst | Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can be used to control regioselectivity.[1] | The Lewis acid can coordinate to one of the carbonyl groups, making it more electrophilic and directing the attack of hydroxylamine. |
A patent for a related compound specifically highlights that conducting the cyclization at low temperatures (e.g., -20°C to 0°C) is crucial for minimizing the formation of the isomeric impurity.[3]
Q4: Can you provide a reliable protocol for the synthesis of the 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid precursor with high regioselectivity?
The following protocol is based on literature procedures that aim to maximize the yield of the desired isomer.[4] This method involves the reaction of benzaldehyde oxime with ethyl acetoacetate.
Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarboxylic Acid
Caption: Workflow for Precursor Synthesis.
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).
-
Reaction: Heat the mixture gradually to 60°C without a solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Ester: Once the reaction is complete, cool the mixture to room temperature. Add ethanol and stir for 30 minutes to induce precipitation. Filter the solid to collect ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.
-
Saponification: Treat the isolated ester with a 5% aqueous solution of sodium hydroxide at room temperature. Stir for approximately 4 hours, again monitoring by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture with 2N hydrochloric acid until a precipitate forms.
-
Purification: Filter the solid product and recrystallize from hot ethanol to obtain pure 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid.[4]
Q5: What is the best method for converting the carboxylic acid to the acyl chloride?
The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent.
Protocol: Conversion to this compound
-
Setup: In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, add 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (typically 2-5 eq, can be used as solvent) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (typically around 70-80°C) until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the solid carboxylic acid.
-
Workup: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water.
References
- BenchChem. (2025).
-
Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]
-
McMurry, J. E. (1973). 4-ISOXAZOLECARBOXYLIC ACID, 3-ETHYL-5-METHYL-, ETHYL ESTER. Organic Syntheses, 53, 70. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-Methyl-5-phenylisoxazole by HPLC and GC-MS. BenchChem Technical Support.
- Purohit, D. H., & Patel, M. P. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S.
-
Chandra, K., Srikantamurthy, N., Kokila, M. K., Puttaraja, Jeyaseelan, S., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o241. [Link]
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- 1. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Alternative chlorinating agents to thionyl chloride for 3-methyl-5-phenylisoxazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-methyl-5-phenylisoxazole-4-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond standard thionyl chloride protocols, especially when encountering challenges with substrate stability or reaction efficiency. We will explore milder, more selective alternative chlorinating agents and provide practical, field-tested guidance in a troubleshooting-focused, question-and-answer format.
Overview: The Challenge of Chlorinating a Substituted Isoxazole
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental step in many synthetic routes, providing a highly reactive intermediate for subsequent transformations like amidation or esterification.[1] While thionyl chloride (SOCl₂) is a common and cost-effective reagent for this purpose, its application to complex molecules like 3-methyl-5-phenylisoxazole-4-carboxylic acid is not always straightforward.
The primary challenges arise from the reagent's aggressive nature and the generation of HCl gas, which can lead to several undesirable outcomes:
-
Heterocyclic Ring Instability: The isoxazole ring, while generally aromatic, possesses a weak N-O bond and can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.[2][3]
-
Side Reactions: The methyl group on the isoxazole ring can potentially undergo chlorination when heated with thionyl chloride, leading to impurities.[4]
-
Substrate Decomposition: For sensitive or multifunctional substrates, the high temperatures often required for thionyl chloride reactions can result in decomposition and the formation of dark, intractable tars.[5]
This guide provides a systematic approach to overcoming these issues by selecting an appropriate alternative chlorinating agent and optimizing reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction of 3-methyl-5-phenylisoxazole-4-carboxylic acid with thionyl chloride is turning dark brown/black and the yield is very low. What's happening?
This is a common issue when using thionyl chloride with sensitive heterocyclic systems. The dark coloration is indicative of decomposition. The likely cause is the combination of high heat and the strongly acidic environment (from generated HCl) which can degrade the isoxazole ring.[2][3] While some simple carboxylic acids react cleanly in refluxing thionyl chloride, your substrate requires a milder approach to preserve the integrity of the isoxazole core.
Q2: What are the most effective and commonly used alternatives to thionyl chloride for preparing acyl chlorides from sensitive carboxylic acids?
For substrates that are sensitive to heat or strong acids, several excellent alternatives exist. The most prominent are:
-
Oxalyl Chloride ((COCl)₂): Often considered the gold standard for mild conversion. It is highly effective at or below room temperature, and its byproducts are entirely gaseous (CO, CO₂, HCl), which simplifies reaction workup.[6][7][8]
-
Phosphorus Pentachloride (PCl₅): A powerful, solid chlorinating agent that reacts readily at low temperatures.[9][10] However, it produces solid phosphorus oxychloride (POCl₃) as a byproduct, which can complicate purification.[11]
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): A solid, stable, and less hazardous reagent that can activate carboxylic acids under neutral conditions, often in the presence of a tertiary amine base.[12][13] This method is particularly useful when the generation of HCl is undesirable.[14]
Q3: How do I choose the best alternative reagent for my specific needs?
The choice of reagent depends on scale, substrate sensitivity, and purification constraints. The following table provides a comparative overview to guide your decision.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or inert solvent (DCM, Toluene), reflux.[15] | SO₂(g), HCl(g)[15] | Inexpensive; gaseous byproducts simplify workup.[15] | Often requires high heat; can cause degradation of sensitive substrates.[5][15] |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (DCM, THF), 0°C to RT; catalytic DMF.[16] | CO(g), CO₂(g), HCl(g)[8] | Very mild conditions; all byproducts are gaseous; highly selective.[6][14] | More expensive than SOCl₂; moisture-sensitive.[14] |
| Phosphorus Pentachloride (PCl₅) ** | Inert solvent (e.g., CH₂Cl₂), 0°C to RT.[9] | POCl₃(l), HCl(g)[9] | Highly reactive, effective at low temperatures.[11] | Liquid byproduct (POCl₃) can be difficult to remove from the product.[10] |
| Cyanuric Chloride | Acetone or DCM with a base (e.g., Triethylamine).[12] | Dichlorohydroxytriazine (s) | Mild, non-acidic conditions; solid reagent is easy to handle.[17] | Stoichiometric solid byproducts must be filtered off.[12] |
For 3-methyl-5-phenylisoxazole-4-carboxylic acid, oxalyl chloride is the most highly recommended starting point due to its mildness and the ease of purification.
Reagent Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate chlorinating agent.
Caption: Decision workflow for selecting a chlorinating agent.
Q4: Can you provide a detailed, reliable protocol for using oxalyl chloride?
Absolutely. This protocol is designed to maximize yield while minimizing degradation of the isoxazole core. The key is the use of catalytic N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type intermediate, the true reactive species, allowing the reaction to proceed at low temperatures.[8][18]
Experimental Protocol: Synthesis with Oxalyl Chloride
Materials:
-
3-methyl-5-phenylisoxazole-4-carboxylic acid
-
Oxalyl chloride (≥98%)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser (oven-dried)
-
Ice bath
-
Gas bubbler (to neutralize HCl exhaust)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon. All glassware must be scrupulously dry.[19]
-
Reagent Addition: To the flask, add 3-methyl-5-phenylisoxazole-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M concentration).
-
Catalyst: Add one drop of anhydrous DMF via syringe.
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Chlorinating Agent: Slowly add oxalyl chloride (1.2–1.5 eq) dropwise via syringe over 10-15 minutes. You will observe gas evolution (CO, CO₂, HCl). Ensure the exhaust gas is directed into a scrubber containing a dilute NaOH solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction mixture should become a clear, homogeneous solution, indicating the consumption of the starting carboxylic acid.
-
Monitoring (Optional but Recommended): To confirm the reaction is complete, carefully take a small aliquot from the reaction, quench it with anhydrous methanol, and analyze by TLC or LC-MS. You should see the disappearance of your starting material and the appearance of a new, less polar spot corresponding to the methyl ester. Do not spot the crude acyl chloride directly onto a silica TLC plate, as it will likely hydrolyze on the plate, giving a false impression of unreacted starting material. [19]
-
Workup: Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator. Co-evaporate with anhydrous toluene (2 x 10 mL) to remove any remaining oxalyl chloride and HCl.
-
Product: The resulting crude 3-methyl-5-phenylisoxazole-4-carbonyl chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.[20]
Mechanistic Insight: The Role of Catalytic DMF
The effectiveness of the oxalyl chloride/DMF system lies in the in-situ formation of a Vilsmeier reagent. This electrophilic intermediate is highly reactive towards the carboxylic acid, facilitating a much gentler activation pathway compared to thionyl chloride.
Caption: Catalytic cycle of oxalyl chloride with DMF.
Q5: I tried the oxalyl chloride protocol, but the reaction seems stalled and remains a slurry. What should I check?
This issue almost always points to one of two problems:
-
Moisture: Acyl chlorides and the Vilsmeier intermediate are extremely sensitive to water.[20] Any moisture in the solvent, on the glassware, or in the starting material will consume the reagent and halt the reaction. Ensure all solvents are anhydrous and glassware is rigorously dried.
-
Inactive Catalyst: The catalytic DMF must be anhydrous. DMF is hygroscopic and can absorb water from the air. Using an old bottle or one that has been opened frequently can be a source of failure. Use a fresh or freshly distilled sample of DMF.
If both of the above are confirmed, you can try adding a few more drops of oxalyl chloride. If the reaction proceeds (gas evolution, slurry dissolves), it indicates your initial charge was consumed by trace water.
References
-
Oxalyl chloride - Wikipedia. Wikipedia. [Link]
-
converting carboxylic acids into acyl (acid) chlorides - Chemguide. Chemguide. [Link]
-
Phosphorus pentachloride - Wikipedia. Wikipedia. [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate. ResearchGate. [Link]
-
17.22: How Cells Activate Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. ResearchGate. [Link]
-
Video: Carboxylic Acids to Acid Chlorides - JoVE. JoVE. [Link]
-
Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws]. Erowid. [Link]
-
synthetic reactions using isoxazole compounds. KAKEN. [Link]
-
Vilsmeier reagent - Wikipedia. Wikipedia. [Link]
-
Carboxylic Acids to Acid Chlorides - Moodle. Moodle. [Link]
-
Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids - YouTube. YouTube. [Link]
-
Cyanuric chloride : a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. Semantic Scholar. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
File:Synthesis of acyl chlorides with cyanuric chloride.png - Wikimedia Commons. Wikimedia Commons. [Link]
-
Acid to Acid Chloride - Common Conditions. The Baran Laboratory, Scripps Research. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. Scientific Research Publishing. [Link]
-
Is there any alternative for thionyl chloride, SOCl2? - ResearchGate. ResearchGate. [Link]
-
Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. Jack Westin. [Link]
- EP2128122A1 - Process for producing carboxylic acid chloride - Google Patents.
-
Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids. ACS Publications. [Link]
-
File:Synthesis of acyl chlorides with cyanuric chloride.png - 维基百科,自由的百科全书. Wikipedia (Chinese). [Link]
-
Preparation of Acyl Chlorides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds - ACS Publications. ACS Publications. [Link]
-
Chlorinating Carboxylic Acids - Sciencemadness Discussion Board. Sciencemadness. [Link]
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents.
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. ResearchGate. [Link]
-
Has anyone ever had any trouble with generation of acyl chlorides? : r/chemistry - Reddit. Reddit. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl Chloride CAS 16883-16-2 - BIOSYNCE. BIOSYNCE. [Link]
-
Isoxazole - Wikipedia. Wikipedia. [Link]
-
preparation of acyl chlorides (acid chlorides) - Chemguide. Chemguide. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co. Chemdad. [Link]
-
The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate. [Link]
-
reactions with thionyl chloride : r/OrganicChemistry - Reddit. Reddit. [Link]
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Technical Support Center: Optimizing Reaction Temperature for Amide Synthesis from 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of amides using 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. This guide is designed to provide in-depth troubleshooting and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve high yields and purity in your amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the reaction of this compound with an amine?
The reaction between an acyl chloride, such as this compound, and an amine is typically an exothermic process that can often proceed at room temperature.[1] However, the optimal temperature is highly dependent on the nucleophilicity of the amine and the desired reaction kinetics. A general starting point is to conduct the reaction at 0°C to room temperature (20-25°C).[1][2] For less reactive amines, gentle heating may be necessary to drive the reaction to completion.[3]
Q2: How does the reactivity of the amine influence the optimal reaction temperature?
The nucleophilicity of the amine is a crucial factor.
-
Highly Nucleophilic Amines (e.g., primary aliphatic amines): These amines are very reactive and the reaction is often vigorous.[4] It is advisable to cool the reaction mixture to 0°C or even lower (e.g., -78°C) before the dropwise addition of the acyl chloride.[2] This helps to control the reaction rate, minimize the formation of side products, and ensure a higher yield of the desired amide.
-
Less Nucleophilic Amines (e.g., aromatic amines, hindered secondary amines): With these amines, the reaction may be sluggish at room temperature. In such cases, a moderate increase in temperature, for instance, to 40-60°C or even reflux conditions, might be required to achieve a reasonable reaction rate and yield.[3][5] However, it is important to monitor for potential side reactions at elevated temperatures.
Q3: What are the potential side reactions at elevated temperatures and how can they be minimized?
Increasing the reaction temperature can lead to several undesirable side reactions:
-
Hydrolysis of the Acyl Chloride: If there is any moisture present in the reaction, the acyl chloride can hydrolyze back to the carboxylic acid, especially at higher temperatures. Using anhydrous solvents and an inert atmosphere can mitigate this.
-
Decomposition of the Acyl Chloride or Amide Product: The isoxazole ring, while generally stable, can be susceptible to degradation under harsh conditions (e.g., very high temperatures or presence of strong acids/bases).
-
Formation of N-acylureas: If urea or its derivatives are present as impurities, they can react with the acyl chloride to form N-acylureas.[6]
-
Racemization: For chiral amines or acyl chlorides, elevated temperatures can increase the risk of racemization.[2]
To minimize these side reactions, it is recommended to start at a lower temperature and only increase it gradually if the reaction is not proceeding. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), is also crucial to neutralize the HCl generated during the reaction without competing with the primary amine.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Reaction | The reaction temperature is too low, especially with a weakly nucleophilic amine. | Gradually increase the temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some systems, refluxing the reaction mixture may be necessary.[2] |
| Formation of Multiple Products (Low Purity) | The reaction temperature is too high, leading to side reactions. | Conduct the reaction at a lower temperature (e.g., 0°C or room temperature). Ensure slow, dropwise addition of the acyl chloride to the amine solution to maintain better temperature control.[2] |
| Low Yield | Incomplete reaction due to insufficient temperature or reaction time. Hydrolysis of the acyl chloride. | First, ensure the reaction has gone to completion by extending the reaction time at the current temperature. If the reaction is still incomplete, cautiously increase the temperature. Always use anhydrous solvents and reagents to prevent hydrolysis. |
| Reaction is Too Vigorous and Difficult to Control | The reaction temperature is too high for the highly reactive amine being used. | Start the reaction at a significantly lower temperature, such as 0°C or even -78°C.[2] Add the acyl chloride solution very slowly to the amine solution with efficient stirring to dissipate the heat generated. |
Experimental Workflow for Temperature Optimization
The following diagram outlines a systematic approach to optimizing the reaction temperature for your specific amide synthesis.
Caption: A stepwise workflow for optimizing reaction temperature.
Data Summary: Effect of Temperature on Reaction Outcome
| Temperature Range | Typical Amine Reactivity | Expected Yield | Potential Issues |
| -78°C to 0°C | High (e.g., primary aliphatic) | Good to Excellent | Slower reaction rates. |
| 0°C to 25°C (Room Temp) | Moderate to High | Good to Excellent | May be too slow for unreactive amines.[1] |
| 25°C to 60°C | Low to Moderate (e.g., aromatic) | Moderate to Good | Increased risk of side product formation. |
| > 60°C (Reflux) | Very Low (e.g., hindered) | Variable | Higher risk of decomposition and side reactions.[2] |
Detailed Experimental Protocol (General Procedure)
This protocol provides a general starting point. The specific amounts and reaction times should be optimized for each unique substrate combination.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIEA (1.1 to 1.5 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)).[2]
-
Initial Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Temperature Adjustment (if necessary): If the reaction is sluggish at 0°C, allow the mixture to slowly warm to room temperature and continue monitoring. If further heating is required, use a temperature-controlled oil bath to gently warm the reaction.
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution (e.g., 1N HCl). Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can then be purified by column chromatography on silica gel or by recrystallization.[7]
By carefully considering the reactivity of your specific amine and systematically optimizing the reaction temperature, you can achieve a high yield and purity of your desired amide product.
References
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
YouTube. (2019, November 12). Synthesis of amides from acid chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield and melting points of isoxazole-based amides | Download Table. Retrieved from [Link]
-
MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF. Retrieved from [Link]
-
ResearchGate. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. Retrieved from [Link]
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Removing unreacted 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride from the reaction mixture
Welcome to the technical support center for handling 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting material from your reaction mixtures. Here, you will find troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-tested expertise.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound so challenging?
A1: this compound is a highly reactive acyl chloride.[1] Its reactivity stems from the significant partial positive charge on the carbonyl carbon, making it an excellent electrophile.[1] While this is beneficial for its intended reaction, it also means it readily reacts with any nucleophiles present in the workup, including water, alcohols, or even trace impurities. This can lead to the formation of byproducts like the corresponding carboxylic acid or esters, which may have similar polarities to the desired product, complicating purification.[2][3] Additionally, the isoxazole ring itself can be sensitive to harsh workup conditions, such as strong bases or acids, potentially leading to ring-opening or other undesired side reactions.[4]
Q2: What are the primary safety concerns when working with this acyl chloride?
A2: As with most acyl chlorides, this compound is corrosive and moisture-sensitive.[5][6] Contact with skin or eyes can cause severe burns.[7][8] Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl), which is also corrosive and can generate steamy, acidic fumes.[5][9] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Always consult the Safety Data Sheet (SDS) before use.[5]
Q3: Can I use a simple aqueous workup to remove the unreacted acyl chloride?
A3: While a simple water wash will hydrolyze the acyl chloride to the corresponding carboxylic acid, this may not be the optimal strategy. The resulting carboxylic acid might be difficult to separate from your desired product, especially if they have similar solubilities. A basic wash (e.g., with sodium bicarbonate solution) can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be extracted into the aqueous layer. However, be mindful that some isoxazole derivatives can be sensitive to basic conditions.[4] A careful evaluation of your product's stability is necessary.
Troubleshooting Guides
Issue 1: Persistent Acyl Chloride Contamination After Workup
If you observe the continued presence of this compound in your crude product after an initial workup, consider the following strategies:
Root Cause Analysis:
-
Inefficient Quenching: The quenching agent (e.g., water, alcohol) may not have been added in sufficient excess or allowed to react for a long enough duration.
-
Steric Hindrance: The desired product or other components in the reaction mixture may be sterically hindering the approach of the quenching agent to the acyl chloride.
-
Hydrophobic Environment: If the reaction is performed in a non-polar solvent, the phase separation between the organic layer and an aqueous quench may be inefficient, leading to incomplete hydrolysis.
Solutions:
-
Method 1: Active Quenching with Nucleophilic Amines.
-
Rationale: Amines are excellent nucleophiles that react rapidly and irreversibly with acyl chlorides to form stable amides.[11] These amides often have significantly different polarities compared to the desired product, facilitating separation by chromatography or crystallization.
-
Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of a secondary amine, such as diethylamine or morpholine (1.5-2.0 equivalents relative to the initial amount of acyl chloride), in an appropriate solvent (e.g., THF, DCM).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of the acyl chloride by TLC or LC-MS.
-
Proceed with a standard aqueous workup.
-
-
-
Method 2: Scavenger Resins.
-
Rationale: Polymer-bound scavengers, such as aminomethylated polystyrene, offer a clean and efficient way to remove excess electrophiles. The unreacted acyl chloride is covalently bound to the resin, which can then be easily removed by filtration.
-
Protocol:
-
Once the primary reaction is complete, add the scavenger resin (typically 2-3 equivalents) to the reaction mixture.
-
Stir the suspension at room temperature. The reaction time will depend on the specific resin and the concentration of the acyl chloride.
-
Monitor the reaction by TLC or LC-MS.
-
Once the acyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washes and proceed with purification.
-
-
Issue 2: Product Decomposition During Purification
If you notice degradation of your desired product during purification steps like column chromatography, the following may be the cause:
Root Cause Analysis:
-
Acidic Byproducts: Residual HCl from the hydrolysis of the acyl chloride can create an acidic environment on the silica gel, potentially leading to the degradation of acid-sensitive functional groups or the isoxazole ring itself.[4]
-
Reactive Silica Gel: The slightly acidic nature of standard silica gel can be detrimental to certain compounds.
Solutions:
-
Method 1: Pre-treatment of the Crude Product.
-
Rationale: A mild basic wash before chromatography can neutralize any residual acids.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure before subjecting it to chromatography.
-
-
-
Method 2: Use of Neutralized or Deactivated Silica Gel.
-
Rationale: Neutralizing the silica gel can prevent on-column degradation of acid-sensitive compounds.
-
Protocol:
-
Prepare a slurry of silica gel in the desired eluent.
-
Add a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to the slurry.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column with the eluent containing the same concentration of the base before loading the sample.
-
-
-
Method 3: Alternative Purification Techniques.
-
Rationale: If the product is a solid, crystallization can be a highly effective and gentle purification method that avoids contact with silica gel.[4]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Visualization of the Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate method to remove unreacted this compound.
Caption: Decision workflow for purification.
Data Summary
The following table provides a qualitative comparison of the different methods for removing unreacted this compound.
| Method | Speed | Cost | Scalability | Compatibility |
| Aqueous Bicarbonate Wash | Fast | Low | High | Not suitable for base-sensitive products |
| Active Quenching (Amine) | Moderate | Low | High | Amide byproduct needs to be removed |
| Scavenger Resin | Slow | High | Moderate | Clean; requires filtration |
| Crystallization | Slow | Low | High | Only for solid products |
Analytical Verification
To confirm the complete removal of this compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of the starting material. Co-spotting with a sample of the starting material is essential for accurate identification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product. Derivatization of the acyl chloride to a stable ester or amide may be necessary for analysis.[12]
-
Gas Chromatography (GC): Can be used if the product and the acyl chloride are sufficiently volatile. Derivatization may also be employed.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the acyl chloride and its byproducts.
-
Infrared (IR) Spectroscopy: The carbonyl stretch of the acyl chloride (typically around 1780-1815 cm⁻¹) is a characteristic peak that can be monitored for its disappearance.
References
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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ResearchGate. (2013, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
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MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]
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Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]
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Royal Society of Chemistry. (1953). The Analysis of Acid Chlorides. Analyst. Retrieved from [Link]
-
Chemdad Co. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]
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SciEngine. (n.d.). Establishment of an Improved Acetyl Chloride-Methanol Method for the Determination of Fatty Acids in Infant Foods for Special Medical Purpose Based on Simulation Experiments. Chinese Journal of Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Retrieved from [Link]
-
Save My Exams. (2026, January 13). Test for Acyl Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]
-
Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]
-
Chemguide. (n.d.). Reactions of acyl chlorides with water, alcohols and phenol. Retrieved from [Link]
-
NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride and Benzoyl Chloride
For researchers and professionals in synthetic and medicinal chemistry, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the ultimate success of a synthetic route. Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to readily form esters, amides, and ketones.[1] This guide provides an in-depth comparison of two such reagents: the common and well-characterized benzoyl chloride and the more complex heterocyclic analogue, 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride .
This analysis moves beyond a simple cataloging of properties to explore the underlying electronic and steric factors that govern their reactivity. We will provide supporting experimental frameworks to allow for objective, data-driven selection of the optimal reagent for your specific application.
Molecular Structure and Electronic Landscape
The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the group attached to the carbonyl.
-
Benzoyl Chloride (C₆H₅COCl): As a benchmark aromatic acyl chloride, its properties are well-understood.[2] The carbonyl group is directly attached to a benzene ring. While the phenyl ring can donate electron density into the carbonyl group via resonance, its primary influence is a moderate inductive electron-withdrawing effect. This balance results in a highly reactive, yet relatively stable, acylating agent widely used in organic synthesis for introducing the benzoyl group.[3][4]
-
This compound (C₁₁H₈ClNO₂): This molecule presents a more intricate electronic environment. The carbonyl group is attached at the 4-position of an isoxazole ring. Isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The high electronegativity of these heteroatoms makes the isoxazole ring a potent electron-withdrawing group.[5] This effect significantly increases the partial positive charge on the carbonyl carbon, rendering it exceptionally electrophilic. Furthermore, the methyl and phenyl substituents at the 3- and 5-positions, respectively, exert their own minor electronic and steric influences.
Below is a diagram illustrating the key structural differences and influencing factors.
Caption: Structural and electronic factors influencing reactivity.
Comparative Reactivity Analysis
Based on the electronic profiles, a clear prediction of relative reactivity can be made.
The potent electron-withdrawing nature of the isoxazole ring in This compound is the dominant factor. This effect significantly depletes electron density from the carbonyl carbon, making it a harder electrophile compared to the carbonyl carbon in benzoyl chloride. Consequently, it is expected to react more rapidly with nucleophiles.
Conversely, the methyl and phenyl groups flanking the carbonyl group on the isoxazole ring introduce greater steric hindrance than the ortho-hydrogens on the benzoyl chloride ring.[6] This steric bulk can impede the approach of a nucleophile, potentially slowing the reaction rate, especially with bulky nucleophiles.
Hypothesis: In most standard acylation reactions (hydrolysis, alcoholysis, aminolysis) with small to moderately sized nucleophiles, the electronic activation of the isoxazole-based acyl chloride will outweigh the steric hindrance, leading to a higher overall reaction rate compared to benzoyl chloride.
Predicted Reactivity Summary
| Feature | This compound | Benzoyl Chloride | Rationale |
| Carbonyl Electrophilicity | Very High | High | The isoxazole ring is a stronger electron-withdrawing group than the phenyl ring.[5] |
| Steric Hindrance | Moderate | Low | Methyl and phenyl groups create more bulk around the reaction center.[6][7] |
| Predicted Relative Rate | Faster | Slower | Electronic effects are predicted to dominate over steric effects for most common nucleophiles. |
Experimental Protocols for Reactivity Assessment
To empirically validate these predictions, standardized comparative experiments are essential. The following protocols provide a robust framework for quantifying the relative reactivity of the two acyl chlorides.
A. Comparative Hydrolysis Rate by Titration
This experiment measures the rate at which each acyl chloride reacts with water by titrating the hydrochloric acid produced.
Causality: The rate of HCl generation is directly proportional to the rate of acyl chloride consumption. By monitoring HCl concentration over time, we can derive the reaction kinetics.[8][9]
Caption: Workflow for determining hydrolysis rates via titration.
Detailed Protocol:
-
Preparation: Prepare 0.1 M stock solutions of this compound and benzoyl chloride in separate volumetric flasks using anhydrous dioxane.
-
Reaction Setup: In a thermostatically controlled water bath at 25.0 ± 0.1 °C, place the stock solutions and a larger flask containing a 90:10 (v/v) dioxane:water mixture. Allow all solutions to reach thermal equilibrium.
-
Initiation: To begin a kinetic run, pipette 50 mL of the 90:10 dioxane:water mixture into a 100 mL Erlenmeyer flask with a stir bar. At time t=0, add 5.0 mL of one of the acyl chloride stock solutions and start a stopwatch.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw a 5.0 mL aliquot from the reacting mixture.
-
Quenching: Immediately add the aliquot to a flask containing 20 mL of ice-cold diethyl ether to effectively stop the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate with a standardized ~0.05 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
Data Analysis: Calculate the concentration of HCl at each time point. Plot [HCl] versus time. The initial rate of reaction is the slope of the initial linear portion of this curve. Compare the rates for the two acyl chlorides.
B. Competitive Aminolysis by HPLC Analysis
This experiment directly compares the reactivity of the two acyl chlorides by having them compete for a limited amount of a nucleophile.
Causality: When two reagents compete for a sub-stoichiometric amount of a third reactant, the ratio of the products formed directly reflects the relative rates of the two competing reactions.[10] This provides a powerful and internally controlled measure of relative reactivity.
Detailed Protocol:
-
Solution Preparation: Prepare 0.1 M solutions of this compound, benzoyl chloride, and aniline in anhydrous dichloromethane (DCM).
-
Reaction: In a 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine 10 mL (1.0 mmol) of the this compound solution and 10 mL (1.0 mmol) of the benzoyl chloride solution.
-
Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 5 mL (0.5 mmol) of the aniline solution dropwise over 5 minutes with vigorous stirring. This establishes a 2:2:1 molar ratio of the two acyl chlorides to the amine nucleophile.
-
Reaction Completion: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure full consumption of the aniline.
-
Work-up: Quench the reaction by adding 10 mL of a saturated sodium bicarbonate solution to neutralize any HCl formed and unreacted acyl chlorides. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analysis: Evaporate the solvent under reduced pressure. Dissolve the crude residue in a known volume of mobile phase (e.g., acetonitrile/water) and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Quantification: Identify the peaks corresponding to N-phenyl-3-methyl-5-phenyl-4-isoxazolecarboxamide and benzanilide. The ratio of the integrated peak areas for the two amide products corresponds to the relative reactivity of the parent acyl chlorides.
Conclusion
While benzoyl chloride remains a foundational and highly effective acylating agent, This compound presents a more reactive alternative for challenging acylations. This enhanced reactivity stems from the potent electron-withdrawing nature of the isoxazole ring, which increases the electrophilicity of the carbonyl carbon.
The choice between these two reagents should be guided by the specific requirements of the synthesis:
-
For standard transformations with unhindered nucleophiles where high reactivity is desired, This compound is likely the superior choice.
-
For reactions involving highly sensitive or sterically demanding substrates, the milder reactivity of benzoyl chloride may offer better control and selectivity.[11]
The experimental protocols outlined in this guide provide a clear and reliable methodology for quantifying these differences, enabling chemists to make informed, data-driven decisions in reagent selection and reaction optimization.
References
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-
Pearson. What compounds are formed from the reaction of benzoyl chloride w... Available from: [Link]...
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Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]
-
PubChem. Benzoyl chloride | C6H5COCl | CID 7412. Available from: [Link]
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ACS Publications. Influence of Steric Hindrance on the Reaction of Acid Chlorides with Alcohols | The Journal of Organic Chemistry. Available from: [Link]
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Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available from: [Link]
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arXiv.org. Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. Available from: [Link]
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An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. Available from: [Link]
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A Comparative Analysis of Biological Activity: 3-Methyl-5-Phenyl-Isoxazole-4-Carboxamides vs. Benzamides
This guide provides a detailed, objective comparison of the biological activities of two significant chemical scaffolds in medicinal chemistry: 3-methyl-5-phenyl-isoxazole-4-carboxamides and benzamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review to offer a synthesized analysis of their performance in key therapeutic areas, supported by experimental data and methodological insights. Our focus is on elucidating the structure-activity relationships that govern their efficacy and exploring the causal factors behind their distinct biological profiles.
Introduction to the Scaffolds
Both isoxazole carboxamides and benzamides are privileged structures in drug discovery, known for their versatile biological activities. The benzamide moiety is a foundational component in numerous approved drugs.[1] The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, offers unique physicochemical properties that can enhance pharmacokinetic profiles, improve efficacy, and potentially reduce toxicity.[2] This guide will dissect the experimental evidence comparing these two classes, focusing primarily on their anticancer and antimicrobial potential.
Here are the core chemical structures of the two compound classes:
Caption: Core structures of the compared scaffolds.
Comparative Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. Both isoxazole carboxamides and benzamides have demonstrated significant potential in this area, often through distinct mechanisms of action.
Isoxazole Carboxamides as Anticancer Agents
The isoxazole carboxamide scaffold has been extensively investigated for its cytotoxic effects against a variety of cancer cell lines.[3][4] Studies on 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, in particular, have shown that substitutions on the carboxamide's N-phenyl ring are critical for modulating activity.
One study synthesized a series of phenyl-isoxazole-carboxamide analogues and tested their antiproliferative activity.[5] Notably, compound 2a in their series demonstrated potent activity against HeLa (cervical adenocarcinoma) and Hep3B (hepatocellular carcinoma) cell lines.[5] The presence of specific substituents can dramatically influence potency, with some derivatives showing activity in the low micromolar range.[2][5]
Benzamides as Anticancer Agents
Benzamides represent a well-established class of anticancer agents.[6] Their mechanisms are diverse, including the induction of apoptosis, mitotic blockade, and inhibition of tubulin polymerization.[7] A significant area of research focuses on benzamide derivatives as Histone Deacetylase (HDAC) inhibitors, which can regulate gene expression and promote apoptosis in cancer cells.[8] The benzamide group can effectively chelate the zinc ion at the active site of HDACs, making it a powerful pharmacophore for this target.[8]
Recent studies have identified novel benzamide derivatives with potent activity against gastric cancer cells. One such compound, BJ-13 , was found to induce apoptosis through the accumulation of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[6] This highlights a distinct, ROS-mediated cell death pathway.
Data Summary and Comparative Analysis
The following table summarizes the in vitro anticancer activity of representative compounds from both classes.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole Carboxamide | Phenyl-isoxazole–carboxamide analogue (2a) | HeLa | 0.91 ± 1.03 | [3][5] |
| Isoxazole Carboxamide | Phenyl-isoxazole–carboxamide analogue (2a) | Hep3B | 8.02 ± 1.33 | [2][5] |
| Isoxazole Carboxamide | Phenyl-isoxazole–carboxamide analogue (130) | MCF-7 | 4.56 ± 2.32 | [2] |
| Benzamide | Imidazole-based N-phenylbenzamide (4f) | A549 | 7.5 | [9] |
| Benzamide | Imidazole-based N-phenylbenzamide (4f) | HeLa | 9.3 | [9] |
| Benzamide | Imidazole-based N-phenylbenzamide (4f) | MCF-7 | 8.9 | [9] |
| Benzamide | Urea-based benzamide (23f) | HCT116 | 7.87 | [7] |
Expertise & Experience: While both scaffolds yield compounds with potent anticancer activity, their structure-activity relationships (SAR) and mechanisms differ. The isoxazole series often relies on the heterocyclic ring system to orient substituents in a way that maximizes interaction with specific biological targets. In contrast, the benzamide scaffold's activity is frequently linked to its ability to act as an HDAC inhibitor or to induce broader cellular stresses like ROS production.[6][8] The planarity and electronic properties of the isoxazole ring may offer advantages in designing specific kinase inhibitors, whereas the simpler benzamide core is a versatile template for targeting a wider range of enzymes and pathways.
Caption: Workflow for determining anticancer activity via MTS assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are cultured in appropriate media. Cells are then seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment. [5]2. Compound Preparation and Treatment: Test compounds are dissolved in DMSO to create stock solutions. A series of dilutions is prepared in culture medium and added to the wells. A negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.
-
Incubation: The treated plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment: After incubation, an MTS (or MTT) reagent is added to each well. The plate is incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the MTS tetrazolium salt into a soluble formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Analysis: The percentage of cell viability is calculated relative to the negative control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a sterile broth to match a 0.5 McFarland turbidity standard. [1]2. Compound Dilution: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Outlook
This comparative guide demonstrates that both 3-methyl-5-phenyl-isoxazole-4-carboxamides and benzamides are highly valuable scaffolds in medicinal chemistry, each with distinct strengths.
-
Benzamides are a well-established class with proven clinical relevance. Their versatility allows them to target a wide array of biological processes, from HDAC inhibition to the induction of oxidative stress, making them powerful tools in anticancer drug discovery. [6][8]* Isoxazole Carboxamides represent a more modern scaffold whose heterocyclic nature provides specific steric and electronic properties. This can be leveraged to design highly selective agents, particularly potent antifungal compounds and specific enzyme inhibitors. [10]The rigid isoxazole core can serve as an excellent anchor to position functional groups for optimal target engagement.
Future research should focus on direct, head-to-head comparisons of optimized derivatives from both classes against the same biological targets and cell lines. This would provide more definitive data on their relative potency and selectivity. Furthermore, the creation of hybrid molecules that incorporate features of both scaffolds could lead to novel agents with synergistic or enhanced biological activities. The continued exploration of these privileged structures is certain to yield new and effective therapeutic candidates.
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Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1418-1422. Available from: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(15), 3500. Available from: [Link]
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Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). Archiv der Pharmazie. Available from: [Link]
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Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (2025). Archiv der Pharmazie. Available from: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. Available from: [Link]
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Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). ResearchGate. Available from: [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Molecules, 27(11), 3489. Available from: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). Medicinal Chemistry, 15(4). Available from: [Link]
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Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1208-1211. Available from: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Available from: [Link]
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Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances, 12, 18780-18796. Available from: [Link]
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Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2025). ResearchGate. Available from: [Link]
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Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. (1998). Il Farmaco, 53(7), 523-532. Available from: [Link]
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A Researcher's Guide to Metal-Free Isoxazole Synthesis: A Superior Alternative to Acyl Chloride-Based Methods
Introduction: The Enduring Importance and Synthetic Challenge of Isoxazoles
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its place in a wide array of therapeutics, including the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the GABAa agonist Muscimol.[1][2][3] The biological significance of this scaffold drives a continuous demand for efficient, scalable, and environmentally benign synthetic methodologies.
Traditionally, the construction of the isoxazole core has often relied on condensation reactions involving 1,3-dicarbonyl compounds or their equivalents with hydroxylamine. A common strategy to introduce one of the carbonyl functionalities involves the use of highly reactive acyl chlorides. However, this approach is fraught with challenges inherent to the preparation and use of acyl chlorides, which are typically synthesized using harsh reagents like thionyl chloride or oxalyl chloride.[4] These reagents are toxic, moisture-sensitive, and generate corrosive HCl gas as a byproduct, leading to safety concerns and limitations in functional group tolerance.[4]
This guide provides a comparative analysis of traditional acyl chloride-based methods versus modern, metal-free alternatives for isoxazole synthesis. We will delve into the mechanistic underpinnings of these superior approaches, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and development to adopt safer, more efficient, and greener synthetic strategies.
The Drawbacks of Acyl Chloride-Dependent Pathways
The "acyl chloride problem" is twofold. First, the preparation of the acyl chloride from a carboxylic acid necessitates the use of hazardous reagents. Thionyl chloride (SOCl₂), for instance, is highly toxic and corrosive.[4] Second, the reactivity of the acyl chloride itself can be a double-edged sword. While effective for acylation, this high reactivity can lead to poor chemoselectivity in the presence of sensitive functional groups and often requires strictly anhydrous conditions and careful control of reaction temperature. The generation of stoichiometric amounts of acidic byproduct (HCl) can further complicate reactions with acid-labile substrates, necessitating the use of excess base and leading to increased waste generation.
These limitations have spurred the development of alternative strategies that circumvent the need for such reactive intermediates, aligning with the principles of green chemistry by improving safety, reducing waste, and enhancing overall process efficiency.[5][6]
Strategic Overview: Acyl Chloride vs. Metal-Free Approaches
The fundamental difference lies in the strategy for assembling the isoxazole core. The traditional method often involves a pre-functionalized, highly reactive acylating agent. In contrast, modern metal-free methods utilize elegant cascade reactions, in-situ generation of reactive intermediates under mild conditions, or powerful cyclization strategies that offer superior control and broader substrate compatibility.
Caption: Comparative workflow of a traditional acyl chloride route versus a modern metal-free 1,3-dipolar cycloaddition for isoxazole synthesis.
Key Metal-Free Synthetic Strategies
We will now explore two powerful and representative metal-free methodologies that serve as excellent alternatives to acyl chloride-based syntheses.
1,3-Dipolar Cycloaddition via In-Situ Nitrile Oxide Generation
This is arguably the most versatile and widely adopted metal-free method for constructing the isoxazole ring. The core of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][7] The key innovation that makes this method "green" and superior to older protocols is the ability to generate the unstable nitrile oxide intermediate in situ from stable precursors like aldoximes, avoiding its isolation.
Various mild, metal-free oxidizing agents can be used for this transformation, such as N-Chlorosuccinimide (NCS), sodium hypochlorite (bleach), or Oxone.[1] This approach starts from readily available aldehydes, which are converted to stable aldoximes, and then subjected to a one-pot oxidation and cycloaddition, offering high efficiency and broad functional group tolerance.[8]
Causality Behind Experimental Choices:
-
Starting Material (Aldoxime): Aldoximes are stable, often crystalline solids that are easily prepared from a vast pool of commercially available aldehydes. This provides a modular and flexible entry point to the synthesis.
-
In-Situ Generation: Generating the nitrile oxide in the presence of the alkyne prevents its dimerization or decomposition, maximizing the yield of the desired cycloaddition product.
-
Oxidant Choice (e.g., NCS): NCS is an inexpensive, solid reagent that is easy to handle. The reaction byproduct, succinimide, is often easily removed during aqueous workup, simplifying purification.
Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
A powerful strategy for synthesizing highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[9][10] This method, extensively developed by Larock and coworkers, utilizes common electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to trigger an intramolecular cyclization under very mild conditions.[11][12][13]
The reaction proceeds via attack of the oxime nitrogen onto the alkyne, which has been activated by the electrophile. This forms a five-membered ring and results in the incorporation of the electrophile (e.g., an iodine atom) at the 4-position of the isoxazole ring. This iodo-isoxazole product is not a limitation but an advantage, as it serves as a versatile handle for further functionalization via well-established palladium-catalyzed cross-coupling reactions, enabling access to complex, tri-substituted isoxazoles.[9][10]
Caption: Simplified mechanism of the electrophilic cyclization of an alkynyl oxime to form a 4-haloisoxazole.
Causality Behind Experimental Choices:
-
O-Methyl Oxime: The use of an O-methyl ether on the oxime prevents unwanted side reactions and directs the cyclization pathway. The Z-isomer of the oxime is essential for the cyclization to occur efficiently.[10]
-
Electrophile (ICl): ICl is a highly effective source of electrophilic iodine ("I⁺") and generally provides higher yields and faster reaction times compared to molecular iodine (I₂).[9][10]
-
Solvent (CH₂Cl₂): Dichloromethane is a relatively non-coordinating solvent that facilitates the electrophilic activation of the alkyne without interfering with the reaction.
Comparative Performance Data
The following table summarizes the key performance differences between the traditional acyl chloride approach and the highlighted metal-free alternatives.
| Parameter | Traditional Acyl Chloride Method | Metal-Free 1,3-Dipolar Cycloaddition | Metal-Free Electrophilic Cyclization |
| Key Reagents | Acyl Chloride (from SOCl₂, etc.), Hydroxylamine | Aldoxime, Alkyne, Mild Oxidant (e.g., NCS) | 2-Alkyn-1-one O-methyl oxime, Electrophile (e.g., ICl) |
| Safety & Handling | High. Involves toxic, corrosive, and moisture-sensitive reagents.[4] | Good. Uses stable precursors and common, easy-to-handle oxidants. | Moderate. ICl is corrosive but used in small quantities under standard fume hood conditions. |
| Reaction Conditions | Often requires anhydrous conditions, can be highly exothermic. | Typically room temperature, tolerant of various solvents including water.[1] | Mild, often room temperature in standard organic solvents (e.g., CH₂Cl₂).[9][10] |
| Typical Yields | Variable, often moderate to good. | Good to excellent (70-95%).[8] | Good to excellent (up to 99%).[9][10] |
| Substrate Scope | Limited by reactivity of acyl chloride; sensitive groups may not be tolerated. | Very broad. Tolerates a wide range of functional groups on both aldehyde and alkyne. | Broad. Tolerates sterically hindered groups and various heterocycles.[9][10] |
| Waste Generation | High. Generates HCl and other byproducts from acyl chloride formation and use. | Low. Byproducts are often simple and easily removed (e.g., succinimide). | Low. Stoichiometric use of electrophile, minimal byproducts. |
| Key Advantage | Established, classical method. | High modularity, operational simplicity, green credentials. | Access to highly substituted isoxazoles, introduces a useful synthetic handle (iodine). |
| Key Disadvantage | Poor safety profile, limited functional group tolerance, high waste. | Requires alkyne partner; regioselectivity can be a concern with internal alkynes. | Requires synthesis of the alkynyl oxime precursor. |
Experimental Protocols
The following are representative, detailed protocols for the metal-free synthesis of isoxazole derivatives.
Protocol 1: Metal-Free Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies involving the in-situ generation of nitrile oxides from aldoximes.[1][8]
Objective: To synthesize 3-phenyl-5-(bromomethyl)isoxazole.
Materials:
-
Benzaldoxime (1.0 mmol, 121.1 mg)
-
Propargyl bromide (1.2 mmol, ~0.11 mL of 80% solution in toluene)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)
-
Ethyl acetate (EtOAc) (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 mmol) and ethyl acetate (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 mmol) to the solution in one portion. Stir the mixture at 0 °C for 15 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
-
To the reaction mixture, add propargyl bromide (1.2 mmol) followed by the dropwise addition of triethylamine (1.5 mmol) over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-(bromomethyl)isoxazole.
Protocol 2: Synthesis of a 4-Iodoisoxazole via Electrophilic Cyclization
This protocol is based on the work of Larock and coworkers.[9][10]
Objective: To synthesize 4-iodo-3-methyl-5-phenylisoxazole from the corresponding 2-alkyn-1-one O-methyl oxime.
Step A: Synthesis of (Z)-1-phenylprop-2-yn-1-one O-methyl oxime
-
In a 100 mL round-bottom flask, dissolve 1-phenylprop-2-yn-1-one (10 mmol, 1.30 g) in methanol (30 mL).
-
Add methoxylamine hydrochloride (12 mmol, 1.00 g) and pyridine (15 mmol, 1.21 mL).
-
Add anhydrous magnesium sulfate (MgSO₄) (approx. 2 g) as a drying agent.
-
Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Filter off the drying agent and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL), wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime ether, which can be purified by chromatography if necessary.
Step B: Electrophilic Cyclization
-
In a 50 mL round-bottom flask protected from light, dissolve the (Z)-1-phenylprop-2-yn-1-one O-methyl oxime (5 mmol, 0.86 g) in dichloromethane (CH₂Cl₂) (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (ICl) (5.5 mmol, 1.0 M in CH₂Cl₂, 5.5 mL) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) and stir vigorously until the iodine color disappears.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 4-iodo-3-methyl-5-phenylisoxazole.
Conclusion and Future Outlook
The development of metal-free synthetic routes for isoxazole derivatives represents a significant advancement in heterocyclic chemistry, driven by the principles of safety, efficiency, and sustainability. Strategies such as 1,3-dipolar cycloaddition via in-situ nitrile oxide generation and electrophilic cyclization of alkynyl oximes offer profound advantages over traditional methods reliant on hazardous acyl chlorides. They provide milder reaction conditions, demonstrate broader functional group tolerance, reduce waste, and often deliver higher yields. For researchers in the pharmaceutical and agrochemical industries, adopting these modern methodologies is not merely a "green" choice but a strategic one, enabling the rapid and reliable construction of diverse molecular libraries for screening and development. The continued innovation in this area, particularly in the realm of catalytic, asymmetric, and flow-chemistry-based metal-free processes, promises to further enhance our ability to synthesize these privileged scaffolds with even greater precision and efficiency.
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Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
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Halldin, C., et al. (2014). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 53(24), 12846–12855. [Link]
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National Institutes of Health. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. [Link]
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ResearchGate. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of Isoxazoles: Ultrasound-Assisted versus Traditional Heating Methods
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern therapeutic design, present in a wide array of clinically significant molecules. The efficiency and sustainability of the synthetic routes to these vital heterocyclic compounds are therefore of paramount importance. This guide provides an in-depth, objective comparison between ultrasound-assisted synthesis and traditional heating methods for the preparation of isoxazoles, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Isoxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif imparts unique physicochemical properties, enabling isoxazole-containing molecules to participate in a variety of biological interactions. Consequently, they are found at the core of numerous pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents[1][2]. The demand for efficient and environmentally benign methods for their synthesis is ever-growing, pushing chemists to explore alternatives to classical, often energy-intensive, thermal methods.
At the Crossroads of Synthesis: Two Competing Methodologies
The construction of the isoxazole ring can be achieved through various synthetic strategies, most commonly via 1,3-dipolar cycloaddition reactions or condensation of a 1,3-dicarbonyl compound with hydroxylamine[3][4]. The primary difference in the methodologies discussed here lies in the mode of energy input used to drive these transformations: conventional heating versus ultrasonic irradiation.
Traditional methods for isoxazole synthesis typically involve heating the reaction mixture to reflux in an appropriate solvent for extended periods[1][5]. This approach relies on the bulk heating of the reaction vessel to provide the necessary activation energy for the chemical transformation. While effective and widely used, this method often suffers from several drawbacks, including long reaction times, high energy consumption, and in some cases, the formation of unwanted byproducts due to prolonged exposure to high temperatures[1][6].
Ultrasound-assisted organic synthesis, or sonochemistry, offers a greener and often more efficient alternative to conventional heating[7][8][9]. This technique utilizes high-frequency sound waves (typically >20 kHz) to induce a phenomenon known as acoustic cavitation within the reaction medium[10][11].
Acoustic cavitation is the formation, growth, and violent collapse of microscopic bubbles. The implosion of these bubbles generates localized "hot spots" with transient temperatures and pressures that can reach up to 5000 K and 1000 atm, respectively[10][12]. This intense and localized energy input is the driving force behind the remarkable rate enhancements observed in sonochemical reactions. It is crucial to understand that while the localized temperatures are extreme, the bulk temperature of the reaction mixture can remain relatively low, allowing for reactions to proceed under milder overall conditions[13].
dot
Caption: Mechanism of sonochemical activation.
Performance Showdown: A Data-Driven Comparison
The advantages of ultrasound-assisted synthesis are not merely theoretical. A growing body of literature provides compelling experimental evidence of its superiority over conventional heating for the synthesis of isoxazoles.
Table 1: Comparative Data for Isoxazole Synthesis
| Reaction/Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 5-arylisoxazoles | Conventional Heating | Reflux | 1 - 2.5 h | 56 - 80 | [1] |
| Ultrasound | Ambient | 30 - 45 min | 84 - 96 | [1] | |
| 4H-isoxazol-5-ones | Conventional Heating | 100 | 3 h | 90 | [1] |
| Ultrasound | 50 | 15 min | 95 | [1] | |
| 3,5-disubstituted isoxazoles | Conventional Heating | 60 | - | Lower Yields | [14] |
| Ultrasound | 60 | 60 min | Up to 75 | [14][15] | |
| Tetrazole-isoxazolines | Conventional Heating | Reflux | 6 - 8 h | 75 - 86 | [16] |
| Ultrasound | Ambient | 30 - 45 min | 85 - 95 | [16] |
As the data clearly indicates, ultrasound-assisted methods consistently outperform traditional heating in several key metrics:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in a matter of minutes with sonication[1][16]. This is a direct consequence of the enhanced mass transfer and the high-energy environment created by acoustic cavitation[7][12].
-
Increased Product Yields: The localized energy input of ultrasound can lead to more efficient reactions with fewer side products, resulting in higher isolated yields[1][6].
-
Milder Reaction Conditions: Sonochemical reactions can often be carried out at lower bulk temperatures, which is beneficial for thermally sensitive substrates and can help to minimize the formation of impurities[1][6].
-
Energy Efficiency: By significantly shortening reaction times and often operating at lower temperatures, ultrasound-assisted synthesis can lead to substantial energy savings compared to prolonged refluxing[1][17]. This aligns with the principles of green chemistry, which seek to minimize the environmental impact of chemical processes[8][9][18].
Experimental Protocols: Putting Theory into Practice
To provide a practical illustration of the differences between the two methodologies, here are representative protocols for the synthesis of a 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one derivative.
This protocol is adapted from methodologies that highlight the efficiency and green aspects of sonochemistry[10][15][19].
dot
Caption: Workflow for ultrasound-assisted isoxazole synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of an appropriate catalyst (e.g., Vitamin B1 or itaconic acid)[6][10].
-
Solvent Addition: Add 10 mL of an environmentally benign solvent such as water or an ethanol/water mixture[10][15].
-
Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is level with the water in the bath. Irradiate the mixture with ultrasound (e.g., 40 kHz) at ambient temperature for 10-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC)[1][19].
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure isoxazole derivative[19].
This protocol follows a more classical approach, first forming a chalcone intermediate, which is then cyclized to the isoxazole under thermal conditions[5].
dot
Caption: Workflow for traditional thermal isoxazole synthesis.
Step-by-Step Methodology:
Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Reactant Preparation: Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Reaction: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature. Continue stirring for 2-4 hours, monitoring by TLC.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Collect the precipitated chalcone by vacuum filtration[5].
Part B: Isoxazole Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the chalcone from Part A (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Heating: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final isoxazole[5].
Conclusion and Future Outlook
The evidence strongly supports the adoption of ultrasound-assisted methods for the synthesis of isoxazoles. The significant reductions in reaction time, increased yields, milder conditions, and improved energy efficiency make it a superior choice for both laboratory-scale research and potential industrial applications. Sonochemistry aligns perfectly with the principles of green chemistry, offering a pathway to more sustainable and economical chemical production[1][15][17].
While traditional heating methods remain a viable and well-understood option, the compelling advantages of ultrasound irradiation warrant its serious consideration for any synthetic chemist working with isoxazoles. As the field continues to advance, the integration of sonochemistry with other green technologies, such as flow chemistry and novel catalytic systems, promises to further revolutionize the synthesis of these indispensable heterocyclic compounds[8][20].
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A Comparative Analysis of a Novel 3,5-Diaryl Isoxazole S6K1 Inhibitor and the FDA-Approved Drug Everolimus in the Context of Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including prostate cancer.[1][2] A key downstream effector of this pathway is the p70 ribosomal S6 kinase 1 (S6K1), which, upon activation by mTORC1, promotes protein synthesis and cell cycle progression.[3][4] Consequently, S6K1 has emerged as a promising therapeutic target. This guide provides a comparative analysis of a novel 3,5-diaryl isoxazole derivative, herein referred to as Compound 26, which has shown potential as an S6K1 inhibitor, and Everolimus (RAD001), an FDA-approved mTOR inhibitor widely used in cancer therapy.[5][6] This comparison will focus on their mechanisms of action, efficacy in preclinical models of prostate cancer, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary distinction between Compound 26 and Everolimus lies in their points of intervention within the PI3K/Akt/mTOR pathway.
Compound 26: A Direct Approach to S6K1 Inhibition
Compound 26, a novel 3,5-diaryl isoxazole, is proposed to act as a direct inhibitor of S6K1.[5] Molecular docking studies suggest that it binds to the kinase domain of S6K1, thereby preventing the phosphorylation of its downstream substrates, such as the ribosomal protein S6.[5] This direct inhibition offers the potential for high specificity and reduced off-target effects compared to inhibitors that act further upstream in the signaling cascade.
Everolimus: Upstream Inhibition of mTORC1
Everolimus, a derivative of rapamycin, functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTORC1 complex.[2] By inhibiting mTORC1, Everolimus prevents the activation of its two main downstream effectors: S6K1 and 4E-BP1.[2][7] This upstream inhibition leads to a broader impact on cellular processes, including both protein synthesis and cap-dependent translation.
Signaling Pathway Diagram
Preclinical Efficacy in Prostate Cancer Models
The evaluation of both compounds in prostate cancer cell lines provides insights into their potential therapeutic efficacy. The androgen-independent PC3 cell line, which is characteristic of advanced and aggressive prostate cancer, and the non-tumorigenic PNT1A prostate epithelial cell line are commonly used models for such studies.[8][9]
Compound 26: High Potency and Selectivity in Prostate Cancer Cells
A study on a series of 3,5-diaryl isoxazole derivatives identified Compound 26 as a particularly promising candidate due to its potent and selective anticancer activity.[5] The half-maximal inhibitory concentration (IC50) values for Compound 26 were determined using a cell viability assay, likely an MTT assay, after a 48-hour treatment period.
| Cell Line | Compound 26 IC50 (µM) | 5-FU IC50 (µM) |
| PC3 (Prostate Cancer) | 2.14 | 2.65 |
| PNT1a (Non-tumorigenic) | 16.23 | 2.51 |
| Selectivity Index (PNT1a/PC3) | 7.58 | 0.95 |
| Table 1: In vitro cytotoxicity of Compound 26 and 5-Fluorouracil (5-FU) in prostate cell lines. Data sourced from[5]. |
The data indicates that Compound 26 is more potent than the standard chemotherapeutic agent 5-FU in the PC3 cancer cell line and, importantly, exhibits a significantly higher selectivity index.[5] This suggests that Compound 26 may have a wider therapeutic window, with greater toxicity towards cancer cells compared to normal cells.
Everolimus: Established Activity with Variable Sensitivity
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure the scientific rigor of such comparative studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells (e.g., PC3 and PNT1A) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 26 and Everolimus) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for the desired time period (e.g., 48 or 72 hours).[15]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[16][17]
Step-by-Step In Vitro S6K1 Kinase Assay Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the S6K1 enzyme, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.[18]
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the S6K1 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow Diagram
Discussion and Future Directions
The preclinical data suggests that the novel 3,5-diaryl isoxazole, Compound 26, is a potent and selective inhibitor of prostate cancer cell proliferation, with a potentially more favorable safety profile than the existing chemotherapy agent 5-FU.[5] Its proposed direct inhibition of S6K1 offers a targeted approach to disrupting a key node in cancer cell growth signaling.
Everolimus, with its established clinical use, provides a valuable benchmark. Its mechanism of action, targeting mTORC1, has a broader impact on the signaling network, which can be both an advantage in terms of inhibiting multiple downstream pathways and a potential source of off-target effects.[2] The clinical experience with Everolimus in prostate cancer highlights both its potential and its limitations, underscoring the need for novel therapeutic strategies.[6][11]
To further elucidate the potential of Compound 26, future studies should include:
-
Direct Head-to-Head In Vitro Comparison: Conducting parallel experiments to determine the IC50 values of Compound 26 and Everolimus in a panel of prostate cancer cell lines under identical conditions.
-
In Vitro Kinase Profiling: A comprehensive kinase panel screen to confirm the specificity of Compound 26 for S6K1 and identify any potential off-target kinases.
-
In Vivo Efficacy Studies: Evaluation of Compound 26 in preclinical xenograft models of prostate cancer, both as a single agent and in combination with standard-of-care therapies.[19][20] This would provide crucial data on its in vivo potency, pharmacokinetics, and tolerability.
-
Biomarker Development: Identification of predictive biomarkers to stratify patients who are most likely to respond to S6K1 inhibition.
Conclusion
The 3,5-diaryl isoxazole derivative, Compound 26, represents a promising new scaffold for the development of direct S6K1 inhibitors for the treatment of prostate cancer. Its high potency and selectivity in preclinical models warrant further investigation. A direct and comprehensive comparison with established drugs like Everolimus, following rigorous and standardized experimental protocols, will be crucial in determining its potential as a future therapeutic agent. The insights gained from such studies will not only advance our understanding of the role of S6K1 in prostate cancer but also pave the way for the development of more effective and targeted therapies.
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A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 3-Methyl-5-Phenylisoxazole Derivatives
For researchers, scientists, and drug development professionals vested in the synthesis and application of novel therapeutics, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Among the privileged scaffolds in medicinal chemistry, 3-methyl-5-phenylisoxazole derivatives are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation of this class of compounds. Moving beyond a mere recitation of methods, we will explore the causality behind experimental choices, presenting a self-validating, integrated workflow that ensures the highest degree of confidence in your results.
The Spectroscopic Toolkit: An Integrated Approach
While single-crystal X-ray crystallography is often considered the "gold standard" for absolute structure determination, it is not always feasible due to challenges in obtaining suitable crystals.[3] Consequently, a synergistic application of various spectroscopic methods has become the routine and reliable approach for structural confirmation in both academic and industrial settings.[4][5][6] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often supplemented by UV-Visible (UV-Vis) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data create a powerful, self-validating system.
In-Depth Analysis of Spectroscopic Data
The core of structural elucidation lies in the detailed interpretation of spectra. For a representative 3-methyl-5-phenylisoxazole, the following sections break down the expected data from each major technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.[7] It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments and their connectivity. For a parent 3-methyl-5-phenylisoxazole, the spectrum is characterized by several key signals:
-
Aromatic Protons (Phenyl Group): A multiplet typically observed between δ 7.40 and 7.80 ppm, integrating to 5 protons. The protons ortho to the isoxazole ring are usually shifted further downfield.[8]
-
Isoxazole Ring Proton (H4): A sharp singlet is expected around δ 6.33 ppm.[8] Its singlet nature is a crucial indicator of substitution at the 3 and 5 positions.
-
Methyl Protons (C3-CH₃): A sharp singlet integrating to 3 protons, typically found upfield around δ 2.33 ppm.[8]
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms and information about their electronic environment. Key resonances include:
-
Isoxazole Ring Carbons: The C3 and C5 carbons are significantly downfield, with C5 often around δ 169.4 ppm and C3 around δ 160.2 ppm. The C4 carbon appears much further upfield, characteristically at δ 100.0 ppm.[8]
-
Phenyl Group Carbons: A set of signals between δ 125.0 and 130.0 ppm, with the ipso-carbon (the one attached to the isoxazole ring) appearing in this region as well.[8]
-
Methyl Carbon: The C3-methyl carbon signal is observed at the upfield end of the spectrum, typically around δ 11.40 ppm.[8]
2D NMR Techniques (HSQC & HMBC): Confirming Connectivity While 1D NMR suggests the structure, 2D NMR confirms it.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at δ 2.33 ppm to the carbon signal at δ 11.40 ppm (the methyl group) and the proton at δ 6.33 ppm to the carbon at δ 100.0 ppm (the C4 of the isoxazole ring).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the pieces. It shows correlations between protons and carbons over two to three bonds. Crucially, one would expect to see a correlation from the methyl protons (δ 2.33 ppm) to the C3 carbon (δ 160.2 ppm), unequivocally confirming the methyl group's position. Similarly, correlations from the H4 proton (δ 6.33 ppm) to both C3 and C5 would be expected, locking in the ring structure.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern can also offer structural clues. For isoxazoles, a characteristic initial fragmentation involves the cleavage of the weak N-O bond.[9][10] For 3-methyl-5-phenylisoxazole, HRMS would confirm the molecular formula C₁₀H₉NO.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the presence of specific functional groups based on their vibrational frequencies.[11] For 3-methyl-5-phenylisoxazole derivatives, key absorptions include:
-
C=N Stretching: A characteristic band for the isoxazole ring is typically observed in the 1612-1645 cm⁻¹ range.[12][13]
-
C=C Aromatic Stretching: Bands around 1576 cm⁻¹ and 1453 cm⁻¹ are indicative of the phenyl ring.[12]
-
N-O Stretching: This can be observed in the 1110-1168 cm⁻¹ region.[13]
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.[12]
Comparative Analysis: Spectroscopic vs. Crystallographic Methods
While the suite of spectroscopic techniques provides a robust and self-consistent structural proof, it is valuable to compare this approach with single-crystal X-ray crystallography.
| Feature | Spectroscopic Methods (NMR, MS, IR) | X-ray Crystallography |
| Sample State | Solution or solid/liquid | Crystalline solid |
| Information | Connectivity, electronic environment, functional groups, molecular formula | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing |
| Strengths | Applicable to a wide range of compounds, provides data on the molecule in a more biologically relevant state (solution) | Unambiguous, "gold standard" for absolute stereochemistry and conformation in the solid state.[3][14] |
| Limitations | Indirect structural information, can be ambiguous for complex stereochemistry | Requires high-quality single crystals, which can be difficult or impossible to grow |
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the purified 3-methyl-5-phenylisoxazole derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[15]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible with your compound and does not have overlapping signals with key resonances.[7]
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[15]
-
-
Data Acquisition:
-
Record spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.[16]
-
Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and 2D spectra such as HSQC and HMBC.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument to ensure high mass accuracy.
-
Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition.
-
Data Interpretation and Case Study
To illustrate the integrated workflow, let's consider the data for the parent compound, 3-methyl-5-phenylisoxazole.
Table 1: Summary of Spectroscopic Data for 3-Methyl-5-Phenylisoxazole
| Technique | Observation | Interpretation |
| HRMS (ESI⁺) | m/z [M+H]⁺ found: 160.0757 | Calculated for C₁₀H₁₀NO: 160.0757. Confirms elemental composition. |
| ¹H NMR | δ 7.75-7.70 (m, 2H), 7.46-7.37 (m, 3H), 6.33 (s, 1H), 2.33 (s, 3H) | Phenyl group, isoxazole H4, and methyl group protons are present in the correct ratio.[8] |
| ¹³C NMR | δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40 | Confirms the 10 unique carbons, including the characteristic isoxazole ring shifts.[8] |
| IR (KBr) | 3056, 2928, 1645, 1576, 1453 cm⁻¹ | Aromatic C-H, Aliphatic C-H, C=N, C=C stretches are present.[12] |
The logical flow of data integration to confirm the structure is paramount.
Caption: Workflow for Spectroscopic Structure Confirmation.
Conclusion
The structural confirmation of 3-methyl-5-phenylisoxazole derivatives is a multi-faceted process that relies on the synergistic interpretation of data from several spectroscopic techniques. By systematically analyzing NMR (¹H, ¹³C, and 2D), MS, and IR data, researchers can build a conclusive and self-validating case for their proposed structure. This integrated approach not only ensures the scientific integrity of the work but also provides the deep molecular understanding necessary for advancing drug discovery and development.
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Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A - ACS Publications. [Link]
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Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. [Link]
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Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Scite.ai. [Link]
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Spectrometric Identification Of Organic Compounds Solutions Manual. graduation.escoffier.edu. [Link]
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Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]
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The infrared spectrum of isoxazole in the range 600–1400 cm... ResearchGate. [Link]
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Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. [Link]-4-Jassim-Al-Majidi/71c667634f5907455d6100c6756857d423b49c0d)
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Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]
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Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. ResearchGate. [Link]
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Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters - ACS Publications. [Link]
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Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]
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SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (Note: Link is to a PDF document). [Link]
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Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]
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A Comparative Analysis of the Insecticidal Efficacy of 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides
In the relentless pursuit of novel and effective crop protection agents, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] This guide provides a comprehensive comparative study of a specific class of isoxazole derivatives, the 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, benchmarking their insecticidal performance against established commercial insecticides. This analysis is grounded in experimental data from seminal studies and is intended for researchers, scientists, and professionals engaged in the discovery and development of next-generation insecticides.
Introduction: The Isoxazole Heterocycle in Insecticide Discovery
The five-membered isoxazole ring is a cornerstone in medicinal and agrochemical research, prized for its metabolic stability and versatile synthetic handles.[1] Its derivatives have been successfully developed into a range of commercial products, from pharmaceuticals to pesticides.[1] A notable class of modern insecticides, the isoxazolines, act as potent antagonists of insect γ-aminobutyric acid (GABA)-gated chloride channels, leading to neuronal hyperexcitation and mortality. This mechanism of action provides a critical tool for managing insect populations, particularly those that have developed resistance to other insecticide classes. The 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides represent a distinct chemical space within the broader isoxazole family, and understanding their insecticidal potential is of significant scientific interest.
Comparative Insecticidal Activity: A Focus on Spodoptera exigua
A key study by Yu et al. (2009) investigated the insecticidal properties of a library of 80 novel 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides. The primary screening was conducted against two economically important insect pests: the beet armyworm (Spodoptera exigua), a notorious agricultural pest, and the yellow fever mosquito (Aedes aegypti), a significant vector of human diseases.
The high-throughput screening (HTS) revealed promising activity against S. exigua larvae. A remarkable 68.8% of the 80 tested compounds exhibited greater than 67% mortality in the initial assay. This high hit rate underscores the potential of this chemical scaffold for the development of lepidopteran-specific insecticides. Conversely, none of the tested compounds displayed significant activity against A. aegypti larvae, suggesting a degree of selectivity in their mode of action.
While the initial screening data from Yu et al. (2009) is presented as percent mortality at a single concentration, a more quantitative comparison can be made by examining the lethal concentration (LC50) values of established commercial insecticides against the same pest, S. exigua. The following table summarizes the reported LC50 values for several widely used insecticides.
| Insecticide Class | Active Ingredient | LC50 (µg a.i./cup) against S. exigua | Reference |
| Diamide | Chlorantraniliprole | 0.86 | |
| Spinosyn | Spinosad | 4.48 | |
| Avermectin | Emamectin Benzoate | Varies (e.g., 0.0051 ppm) | |
| Pyrethroid | Bifenthrin | Varies (resistance dependent) |
Note: The LC50 values are presented as reported in the respective studies and may have been determined under different experimental conditions. A direct comparison of potency should be made with caution.
The high percentage of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides causing significant mortality in S. exigua suggests that optimized compounds from this class could potentially exhibit potencies comparable to or exceeding those of some commercial standards. However, without specific LC50 values for the most active compounds from the Yu et al. study, a direct ranking is not possible. The publicly available literature, including the primary publication, does not provide the detailed structure-activity relationship (SAR) data for the 80-compound subset.
Mechanistic Insights: Targeting the Insect Nervous System
The insecticidal activity of many isoxazole derivatives, particularly the isoxazolines, is attributed to their action on GABA-gated chloride channels. These channels are critical for inhibitory neurotransmission in insects. By binding to a site on the receptor, isoxazoline insecticides block the influx of chloride ions, which leads to uncontrolled neuronal firing, convulsions, and ultimately, death of the insect. It is highly probable that the 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides share this mechanism of action, which would explain their potent effects on the nervous system of S. exigua. The selectivity observed (activity against S. exigua but not A. aegypti) could be due to differences in the GABA receptor subunit composition or structure between these two insect species.
Experimental Methodologies: A Foundation of Scientific Rigor
To ensure the reliability and reproducibility of the insecticidal activity data, standardized bioassay protocols are essential. The following sections detail the likely experimental workflows for the synthesis and screening of the 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, based on the information in the primary literature and established methodologies.
Synthesis of 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides
The synthesis of the compound library, as described by Yu et al. (2009), is a multi-step process that allows for the generation of a diverse set of derivatives. The general workflow is outlined below.
Caption: Generalized synthetic workflow for 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides.
Causality Behind Experimental Choices: This synthetic route is efficient for creating a library of compounds. The use of a common starting material, dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, allows for the introduction of diversity at the arylthio moiety in the first step and at the amide functionalities in the second step. This systematic approach is crucial for exploring the structure-activity relationships of the compound class.
High-Throughput Screening (HTS) for Insecticidal Activity
The initial evaluation of the 80-compound library was likely conducted using a high-throughput screening (HTS) assay to efficiently identify active compounds. The following diagram illustrates a typical HTS workflow for a larval insecticidal bioassay.
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A Senior Application Scientist's Guide to the Solid-Phase Synthesis of Peptides Containing 5-amino-3-methyl-isoxazole-4-carboxylic acid
Introduction: The Quest for Novel Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges in stability and oral bioavailability. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations, offering tailored pharmacokinetic and pharmacodynamic profiles.[1] Among the diverse array of non-proteinogenic amino acids, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has emerged as a noteworthy building block for the synthesis of novel α/β-mixed peptides. These hybrid peptides show great promise as peptidomimetics with potential therapeutic applications.[2][3]
This guide provides an in-depth technical comparison of the use of AMIA in solid-phase peptide synthesis (SPPS) with conventional α-amino acids and other β-amino acid alternatives. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this novel scaffold.
Core Principles: Understanding the Landscape of SPPS
Solid-phase peptide synthesis, a cornerstone of peptide chemistry, involves the stepwise addition of protected amino acid derivatives to a growing peptide chain immobilized on a solid support.[4] The two predominant strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, which are distinguished by their respective temporary N-α-protecting groups. The choice of strategy, along with the selection of resins, linkers, and coupling reagents, is critical for the successful synthesis of high-purity peptides.
The introduction of unnatural amino acids, such as AMIA, can present unique challenges, including steric hindrance and altered reactivity of the α-amino and carboxyl groups, which may necessitate modifications to standard protocols.[5]
5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA): A Novel β-Amino Acid in SPPS
AMIA is a bifunctional isoxazole derivative that contains both an amino and a carboxylic acid group, classifying it as a non-proteinogenic β-amino acid. Isoxazole moieties are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The incorporation of AMIA into a peptide backbone can thus impart unique conformational constraints and potential biological activities.
A key characteristic of AMIA is the unreactivity of its amino group towards Fmoc protection under typical reaction conditions. This allows for its coupling to the N-terminus of a resin-bound peptide without the need for prior N-α-protection.
Comparative Analysis: AMIA vs. Conventional Amino Acids and Alternatives
The performance of any amino acid in SPPS is critically evaluated based on its coupling efficiency and the degree of racemization it induces. While direct head-to-head quantitative comparisons of AMIA with other amino acids are not extensively available in the literature, we can draw valuable insights by comparing its reported behavior with the well-established performance of standard coupling reagents and other unnatural amino acids.
Coupling Efficiency
The efficiency of peptide bond formation is paramount to achieving high purity of the final peptide. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. The choice of coupling reagent plays a pivotal role in driving the reaction to completion.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium and aminium/uronium salts such as BOP, PyBOP, HBTU, and HATU.[6] These reagents achieve high coupling rates with minimal side reactions.[6]
For AMIA, successful coupling has been demonstrated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
| Reagent/Amino Acid | Coupling Conditions | Reported Performance |
| AMIA | 3 eq AMIA, 3 eq HATU, 6 eq DIPEA | Successfully coupled to the N-terminus of various resin-bound peptides. |
| Standard α-Amino Acids | 2.0 eq amino acid, 2.0 eq HBTU, 4.0 eq DIPEA | Generally high coupling efficiencies, though "difficult" couplings can occur.[7] |
| Sterically Hindered UAAs | May require stronger coupling reagents (e.g., HATU, HCTU) or longer reaction times.[5] | Variable, dependent on the specific UAA structure. |
Racemization Suppression
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a major side reaction in peptide synthesis that can lead to diastereomeric impurities.[8][9] The activation of the carboxyl group of an amino acid increases the acidity of the α-hydrogen, making it susceptible to abstraction by a base, which can lead to racemization.[6]
The addition of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming reactive esters that are less prone to this side reaction.[2][8]
For AMIA, being a β-amino acid, the stereocenter is at the β-carbon. The available literature on its incorporation into peptides does not specifically quantify the extent of racemization. However, the use of HATU, which is known for its ability to reduce epimerization, is a favorable condition.[10]
| Amino Acid Type | Common Coupling Conditions | Racemization Potential | Mitigation Strategies |
| AMIA (β-amino acid) | HATU/DIPEA | Not extensively reported, but the β-position of the chiral center may influence susceptibility. | Use of racemization-suppressing coupling reagents like HATU. |
| Standard α-Amino Acids | DIC/HOBt, HBTU/HOBt, HATU | Histidine and cysteine are particularly prone to racemization.[8] | Addition of HOBt, HOAt, or Oxyma; use of weaker bases like collidine.[2][6] |
| N-methyl Amino Acids | HATU/HOAt | Can be challenging to couple with low racemization.[11] | Use of specific coupling reagents like PyBrOP or HATU/HOAt.[11] |
Experimental Protocols
Synthesis of Peptides Containing AMIA using Ultrasonic Agitation
Ultrasonic agitation has been shown to accelerate solid-phase peptide synthesis and improve the purity of the final product.[12][13] However, it was observed that AMIA exhibited decreased stability under microwave irradiation, making ultrasonic agitation a more suitable alternative for its incorporation.
Workflow for AMIA Coupling:
Caption: Workflow for the incorporation of AMIA into a peptide chain using ultrasonic agitation.
Step-by-Step Protocol:
-
Resin Preparation: Swell the peptidyl-resin with the deprotected N-terminal α-amino group in N,N-dimethylformamide (DMF).
-
Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and subject the mixture to ultrasonic agitation for three 15-minute intervals.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Chain Elongation (if applicable): The subsequent coupling of standard Fmoc-protected amino acids can proceed via standard protocols.
-
Cleavage and Deprotection: Cleave the final peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Standard Protocol for SPPS using HBTU/DIPEA
This protocol serves as a baseline for comparison with the AMIA coupling procedure.
Workflow for Standard SPPS:
Caption: A typical cycle for solid-phase peptide synthesis using Fmoc chemistry.
Step-by-Step Protocol:
-
Fmoc Deprotection: Treat the Fmoc-protected peptidyl-resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling: Add a solution of the next Fmoc-protected amino acid (e.g., 3 equivalents), HBTU (e.g., 2.9 equivalents), and DIPEA (e.g., 3.5-4 equivalents) in DMF to the resin.[4] Mix for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Field-Proven Insights and Troubleshooting
-
AMIA Stability: The reported instability of AMIA to microwave heating is a critical consideration. Researchers should opt for alternative energy sources like ultrasonic agitation or conventional room temperature coupling for extended periods.
-
Solubility: The solubility of AMIA and the growing peptide chain in the reaction solvent is crucial for efficient coupling. DMF is a common choice, but for difficult sequences, solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.[8]
-
Monitoring Coupling Reactions: For both AMIA and standard amino acids, it is advisable to monitor the completeness of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. For N-terminal proline or other secondary amines, an isatin or chloranil test is more appropriate.
Conclusion: Expanding the Peptidomimetic Toolbox
5-amino-3-methyl-isoxazole-4-carboxylic acid represents a valuable addition to the repertoire of unnatural amino acids for solid-phase peptide synthesis. Its unique chemical properties, particularly the ability to be coupled without prior N-protection, offer an interesting alternative for the synthesis of α/β-mixed peptides. While a comprehensive, direct comparison with other building blocks in terms of quantitative performance metrics is still needed, the successful incorporation of AMIA into various peptide sequences demonstrates its potential for creating novel peptidomimetics with tailored biological activities.[2][3] By understanding the specific requirements for its use, such as the avoidance of microwave irradiation, and by employing robust coupling strategies, researchers can effectively leverage AMIA to explore new frontiers in peptide-based drug discovery.
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wołczański, G., Płóciennik, H., Stefanowicz, P., & Lisowski, M. (2020). A faster solid phase peptide synthesis method using ultrasonic agitation. Tetrahedron Letters, 61(35), 152243. [Link]
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Di Maro, S., et al. (2025). Sustainable Ultrasound-Assisted Solid-Phase peptide synthesis (SUS-SPPS): Less Waste, more efficiency. Ultrasonics Sonochemistry, 114, 107257. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(11), 749–758. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride (CAS No: 91182-77-3). As a reactive acyl chloride, this compound presents significant hazards if not handled and neutralized correctly. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical principles to ensure personnel safety and environmental compliance. The core principle of disposal is the controlled conversion of the reactive acyl chloride into a less hazardous substance prior to final disposition by a certified waste management entity.
Hazard Profile and Inherent Risks
This compound is a corrosive, moisture-sensitive solid.[1] The primary hazard stems from the acyl chloride functional group (-COCl), which is highly susceptible to nucleophilic attack, particularly by water.[2][3] This reactivity dictates the stringent handling and disposal requirements.
Mechanism of Hazard: Acyl Chloride Hydrolysis
Acyl chlorides react vigorously, often violently, with water in an exothermic hydrolysis reaction.[4] This process breaks down the compound to form the corresponding carboxylic acid (3-methyl-5-phenyl-4-isoxazolecarboxylic acid) and corrosive hydrogen chloride (HCl) gas.[5] The release of HCl gas can cause severe respiratory irritation and damage, while contact with the chemical itself results in severe skin burns and eye damage.[1][6]
Regulatory Hazard Classification
The compound is classified under multiple hazard categories. A summary of its GHS (Globally Harmonized System) classification provides a clear overview of the risks involved.
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | Corrosion |
| Harmful if Swallowed | Category 4 | H302: Harmful if swallowed | Exclamation Mark |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosion |
Data synthesized from supplier Safety Data Sheets.[1][6][7]
Immediate Safety Precautions and Spill Management
Before beginning any work with this compound, including disposal, a thorough risk assessment must be conducted.
A. Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is non-negotiable.
-
Engineering Controls : All handling, including weighing and the entire disposal procedure, must be conducted within a certified and properly functioning chemical fume hood.[8][9]
-
Personal Protective Equipment : A comprehensive PPE ensemble is required:
B. Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination. Never use water on a spill of an acyl chloride.
-
Minor Spills (Solid) :
-
Ensure the area is well-ventilated (within the fume hood).
-
Wearing full PPE, gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[9]
-
Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[12]
-
Wipe the area with a cloth dampened with a non-reactive solvent (e.g., acetone), and place the cloth in the same waste container.
-
-
Major Spills :
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Step-by-Step Disposal Protocol: Controlled Neutralization
The recommended and most effective method for rendering this compound safe for disposal is through a controlled neutralization/hydrolysis reaction. This procedure converts the reactive acyl chloride into the significantly more stable and less hazardous sodium 3-methyl-5-phenylisoxazole-4-carboxylate salt.
Causality : A weak base, such as sodium bicarbonate, is used instead of a strong base (like NaOH) to moderate the reaction rate.[8] The reaction is highly exothermic, and a strong base would cause a rapid, potentially violent evolution of heat and HCl gas. The use of an ice bath is critical to absorb the generated heat and maintain control over the reaction.[8]
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or flask (volume at least 5x the final solution volume)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container for aqueous waste
Experimental Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of acyl chloride waste.
Step-by-Step Procedure:
-
Prepare the Neutralizing Solution : In a chemical fume hood, place a large beaker in an ice bath on a magnetic stir plate. Add a stir bar. For every 1 gram of acyl chloride waste, prepare a solution of approximately 10-15 mL of 5-10% aqueous sodium bicarbonate. Begin stirring to cool the solution.
-
Slow Addition of Acyl Chloride : While vigorously stirring the cold bicarbonate solution, add the this compound waste very slowly and in small portions.
-
Control the Reaction : The addition will cause effervescence (release of CO₂ gas). Control the rate of addition to prevent excessive foaming and a runaway reaction.[8] If the reaction becomes too vigorous, stop the addition until it subsides. Ensure the temperature of the solution remains cool to the touch.
-
Ensure Complete Reaction : After all the acyl chloride has been added, continue stirring the solution in the ice bath for at least 1-2 hours to ensure the reaction has gone to completion.
-
Verify Neutralization : Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a meter. The pH should be neutral or slightly basic (pH ≥ 7). If the solution is still acidic, slowly add more sodium bicarbonate until a stable basic pH is achieved.
-
Containerize for Disposal : Carefully transfer the neutralized aqueous solution to a designated hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents (e.g., "Aqueous waste containing Sodium 3-methyl-5-phenylisoxazole-4-carboxylate and Sodium Chloride").[13]
Operational Parameters Summary
| Parameter | Recommendation | Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) | A weak base that controls the reaction rate and minimizes heat generation.[8] |
| Temperature | 0-10 °C (Ice Bath) | Manages the exothermic reaction, preventing thermal runaway and release of HCl fumes. |
| Addition Rate | Slow, portion-wise | Prevents excessive, uncontrolled effervescence and heat generation.[8] |
| Stirring Time | 1-2 hours post-addition | Ensures the hydrolysis and neutralization reactions are complete. |
| Final pH | ≥ 7 (Neutral to Basic) | Confirms that all acidic byproducts (HCl) and the parent acyl chloride have been neutralized. |
Final Waste Disposition and Regulatory Compliance
The neutralized solution, while significantly less hazardous than the original acyl chloride, is still considered chemical waste and must be disposed of according to institutional and governmental regulations.
-
Do Not Drain Dispose : Unless explicitly permitted by your local EHS and municipal water authority, do not pour the neutralized solution down the drain.[12]
-
Professional Disposal : The final, labeled waste container must be collected by a licensed hazardous waste management company.[14][15] This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17][18]
-
Record Keeping : Maintain accurate records of the waste generated, including its composition and volume, as required by your institution and regulatory bodies.[19]
By following this comprehensive guide, laboratory professionals can confidently manage and dispose of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
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Relative Ease of Hydrolysis - A Level Chemistry. (2024). Save My Exams. [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
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Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. [Link]
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Acyl chloride. (2024). In Wikipedia. [Link]
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Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). Chemguide. [Link]
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Hazardous waste. (2024). In Wikipedia. [Link]
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Acyl Chlorides - formation and hydrolysis mechanism. (2025). The Organic Chemistry Tutor via YouTube. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone via YouTube. [Link]
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4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. [Link]
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5-Methyl-3-phenylisoxazole-4-carbonyl chloride. (n.d.). ChemBK. [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025). U.S. EPA. [Link]
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3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. EPA. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. [Link]
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Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (2025). Thermo Fisher Scientific. [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager. [Link]
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Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH & Co.KG. [Link]
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How to dispose of 2 - Toluoyl Chloride waste? (2025). Evergreensino Chemical Co., Ltd. [Link]
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5-Methyl-3-phenylisoxazole-4-carbonyl chloride. (n.d.). Chemdad. [Link]
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Mastering the Safe Handling of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride: A Guide for Laboratory Professionals
For researchers and chemists engaged in the synthesis of novel therapeutics, 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a valuable reagent. However, its utility is matched by its hazardous nature. As an acyl chloride, it is highly reactive and corrosive. This guide provides essential, experience-driven safety protocols and logistical plans for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed and may be corrosive to metals[1]. The primary danger stems from its reactivity, particularly with moisture. In the presence of water, it hydrolyzes to form hydrochloric acid, a highly corrosive and irritating substance. Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes, and to meticulously avoid exposure to moisture[1].
Core Principles of Safe Handling
A proactive approach to safety is paramount when working with this and other reactive chemicals. The following principles should be ingrained in all laboratory operations involving this compound:
-
Work in a Controlled Environment: All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors[1].
-
Prevent All Personal Contact: Direct contact with the skin, eyes, or clothing is to be strictly avoided through the consistent and correct use of personal protective equipment (PPE)[1].
-
Control Ignition Sources: While not flammable, it is good practice to remove all potential ignition sources from the immediate work area[1].
-
Maintain Situational Awareness: Be mindful of your actions and the location of all safety equipment, including emergency showers, eyewash stations, and spill kits.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile or neoprene) | Flame-retardant lab coat | N95 or higher-rated respirator for solids |
| Reaction Setup and Monitoring | Chemical safety goggles | Chemical-resistant gloves | Flame-retardant lab coat | Not generally required if in a fume hood |
| Work-up and Extraction | Chemical safety goggles and a face shield | Chemical-resistant gloves | Chemical-resistant apron over a lab coat | Not generally required if in a fume hood |
| Purification (e.g., Chromatography) | Chemical safety goggles | Chemical-resistant gloves | Flame-retardant lab coat | Not generally required if in a fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Appropriate respirator based on spill size |
A Step-by-Step Guide to Safe Laboratory Operations
Pre-Operational Safety Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the certified range.
-
Assemble All Materials: Have all necessary reagents, solvents, glassware, and quenching agents readily available within the fume hood.
-
Inspect PPE: Check all PPE for any signs of damage, such as cracks in goggles or tears in gloves.
-
Locate Emergency Equipment: Confirm the clear accessibility of the nearest emergency shower, eyewash station, and fire extinguisher.
Weighing and Transferring the Solid
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.
-
Work in a Fume Hood: Conduct all weighing and transfer operations inside a certified chemical fume hood.
-
Use a Secondary Container: Place the primary container of the chemical inside a larger, stable secondary container to prevent spills.
-
Handle with Care: Use a spatula or other appropriate tool to transfer the solid. Avoid generating dust.
-
Seal Containers Promptly: Tightly cap the primary container immediately after use to prevent exposure to atmospheric moisture.
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate the risks.
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable neutralizing agent, followed by a thorough cleaning.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and management.
-
If safe to do so, control the source of the spill.
-
Prevent the spill from entering drains.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste, including excess reagent, contaminated absorbent materials, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Neutralization (for residual amounts):
-
Small amounts of residual material on glassware can be carefully quenched by slowly adding the glassware to a stirred solution of sodium bicarbonate or another suitable base. This should be done in a fume hood and with appropriate PPE.
-
-
Final Disposal:
-
The sealed hazardous waste container must be disposed of through an authorized hazardous waste management company[1].
-
Treatment at an approved facility may involve mixing or slurrying in water, followed by neutralization with soda-lime or soda-ash, and then incineration in a licensed apparatus[1].
-
Empty containers should be decontaminated before disposal or recycling[1].
-
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, minimizing risks and ensuring a secure laboratory environment.
References
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]
-
PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
